Dofetilide N-oxide
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6S2/c1-22(23,13-12-16-4-6-17(7-5-16)20-29(2,24)25)14-15-28-19-10-8-18(9-11-19)21-30(3,26)27/h4-11,20-21H,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRPGSAYHYJPGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](CCC1=CC=C(C=C1)NS(=O)(=O)C)(CCOC2=CC=C(C=C2)NS(=O)(=O)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144449-71-8 | |
| Record name | N-[2-[4-(methanesulfonamido)phenoxy]ethyl]-2-[4-(methanesulfonamido)phenyl]-N-methylethanamine-N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dofetilide N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofetilide N-oxide is a primary metabolite of the potent class III antiarrhythmic agent, Dofetilide.[1][2] Understanding its synthesis and physicochemical properties is crucial for comprehensive pharmacological and toxicological profiling of the parent drug. This technical guide provides a detailed overview of the synthesis, purification, and characterization of this compound, catering to the needs of researchers and professionals in drug development. While a specific documented synthesis protocol is not publicly available, this guide proposes a viable synthetic route based on established N-oxidation methodologies for tertiary amines. Furthermore, it compiles and predicts the analytical characteristics of this compound, including its spectroscopic and chromatographic properties, to aid in its identification and quantification.
Introduction
Dofetilide is a cornerstone in the management of cardiac arrhythmias, primarily atrial fibrillation and flutter. Its mechanism of action involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr).[3] The metabolism of Dofetilide is a critical aspect of its clinical pharmacology, with approximately 50% of the drug being metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2] This metabolic process leads to the formation of several metabolites, with this compound being one of the most significant.[1] Although considered less pharmacologically active than the parent compound, the synthesis and characterization of this compound are essential for various aspects of drug development, including metabolite identification, impurity profiling, and in vitro and in vivo metabolism studies.
Synthesis of this compound
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through the direct oxidation of Dofetilide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Dofetilide N-oxide
This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic context of Dofetilide N-oxide, a key metabolite of the Class III antiarrhythmic agent, Dofetilide. This document is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Chemical Identity and Structure
This compound is formed through the N-oxidation of the tertiary amine in the parent dofetilide molecule.[1] Its chemical structure is characterized by the addition of an oxygen atom to the nitrogen atom of the N-methylethylamino group.
IUPAC Name: N-[4-[2-[methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide[2][3][4]
SMILES: [O-]--INVALID-LINK--(C)=O)C=C1)(CCC2=CC=C(NS(=O)(C)=O)C=C2)C[4]
Physicochemical and Spectroscopic Data
The following table summarizes the key quantitative data for this compound, compiled from available chemical and supplier information.
| Property | Value | Source |
| CAS Number | 144449-71-8 | [2][4] |
| Molecular Formula | C₁₉H₂₇N₃O₆S₂ | [2][3][4] |
| Molecular Weight | 457.6 g/mol | [2][4] |
| Purity (by HPLC) | ≥98% | [2][3][4] |
| Appearance | Solid | [2][4] |
| Solubility | DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2) | [4] |
| λmax | 231 nm | [4] |
| Storage Condition | -20°C for long-term storage | [3][4] |
Metabolic Pathway of Dofetilide
Dofetilide is metabolized in the liver, primarily through N-dealkylation and N-oxidation.[1][5] The N-oxide metabolite, along with the N-desmethyl form, are two of the main products of this process.[6] While this compound is a notable metabolite, it is considered to be clinically inactive, with a potency that is 20-fold or more lower than the parent compound.[6]
Experimental Protocols
4.1. General Protocol for Synthesis of N-Oxides
The synthesis of N-oxides from tertiary amines is a standard chemical transformation.[7] A general protocol for the synthesis of this compound would involve the oxidation of Dofetilide.
Objective: To synthesize this compound by oxidizing the tertiary amine of Dofetilide.
Materials:
-
Dofetilide
-
An oxidizing agent such as meta-Chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂)[7]
-
A suitable solvent (e.g., dichloromethane, chloroform)
-
Quenching agent (e.g., sodium thiosulfate)[7]
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve Dofetilide in an appropriate solvent in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., mCPBA) to the cooled solution while stirring.
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, quench any remaining oxidizing agent by adding a quenching solution.
-
Wash the organic layer with a basic solution (e.g., sodium bicarbonate) and then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate this compound.
-
Characterize the final product using techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
4.2. Protocol for Assessing Antiarrhythmic Activity
The biological activity of this compound has been assessed by measuring the prolongation of the intracellular action potential duration in isolated guinea pig papillary muscle.[2][4][8]
Objective: To determine the effect of this compound on the action potential duration in cardiac tissue.
Experimental Workflow:
Procedure:
-
Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath.
-
Perfusion: Perfuse the tissue with oxygenated Tyrode's solution at a constant temperature.
-
Electrophysiological Recording: Impale a cell with a glass microelectrode to record intracellular action potentials.
-
Drug Application: After a stabilization period, apply this compound to the organ bath in increasing concentrations.
-
Data Acquisition: Record the action potentials at each concentration and measure the action potential duration at 90% repolarization (APD90).
-
Analysis: Compare the APD90 values at different drug concentrations to the baseline to determine the effect of this compound on repolarization.
Biological Activity and Significance
This compound has been shown to prolong the intracellular action potential duration in isolated guinea pig papillary muscle, which is a measure of Class III antiarrhythmic activity.[2] However, it is significantly less potent than the parent compound, dofetilide.[2][8] This lower potency is consistent with the observation that the pharmacological response to dofetilide correlates well with the plasma concentrations of the parent drug, not its metabolites.[1] this compound showed class I activity, but only at high concentrations.[1] Neither the resting membrane potential nor the action potential amplitude were affected by any of the metabolites.[1]
References
- 1. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 3. clearsynth.com [clearsynth.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. anjiechem.com [anjiechem.com]
An In-depth Technical Guide to the Mechanism of Action of Dofetilide N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Dofetilide N-oxide, a primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. This document synthesizes available data on the formation of this compound and its electrophysiological effects, offering insights for researchers and professionals in the field of drug development and cardiac electrophysiology.
Introduction to Dofetilide and its Metabolism
Dofetilide is a well-characterized Class III antiarrhythmic drug renowned for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene.[1][2][3][4] This selective action prolongs the cardiac action potential and the effective refractory period, underlying its efficacy in treating atrial fibrillation and flutter.[2][5]
While dofetilide is primarily cleared unchanged by the kidneys (approximately 80%), about 20% of the administered dose undergoes hepatic metabolism.[6][7] The primary metabolic pathways are N-dealkylation and N-oxidation, mediated to a small extent by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[6][8] These metabolic processes result in the formation of several metabolites, one of which is this compound.[8] It is important to note that metabolites of dofetilide are generally considered inactive or minimally active at therapeutic concentrations of the parent drug and are not found in quantifiable amounts in plasma.[1][8]
Metabolic Pathway of Dofetilide
The biotransformation of dofetilide to this compound occurs in the liver. The following diagram illustrates this metabolic conversion.
Mechanism of Action of this compound
The primary pharmacological activity of this compound is distinct from its parent compound. While dofetilide is a potent IKr blocker (Class III activity), its N-oxide metabolite has been shown to exhibit Class I antiarrhythmic activity , which is characterized by the blockade of sodium channels.[9][10] However, this activity is observed only at high concentrations.[9][10]
Class I Antiarrhythmic Activity: Sodium Channel Blockade
Class I antiarrhythmic agents act by blocking the fast inward sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential (Phase 0), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
The theoretical mechanism of action for this compound as a Class I agent is depicted in the following signaling pathway diagram.
Quantitative Data on Pharmacological Activity
Detailed quantitative data on the potency of this compound as a Class I antiarrhythmic agent are limited. The primary source identifying this activity indicates that it occurs at high concentrations, and other metabolites of dofetilide exhibit weak Class III activity, being at least 20-fold less potent than the parent compound.[9][10]
| Compound | Primary Mechanism of Action | Potency |
| Dofetilide | Class III (IKr blockade) | High |
| This compound | Class I (INa blockade) | Low (active only at high concentrations) |
| Other Metabolites | Class III (IKr blockade) | At least 20-fold less potent than dofetilide |
Experimental Protocols
The following describes a generalized experimental workflow for characterizing the Class I antiarrhythmic activity of a compound like this compound. The specific protocol used for this compound is not publicly available.
General Experimental Workflow for Assessing Sodium Channel Blockade
Methodology:
-
Cell Preparation: Human embryonic kidney (HEK293) cells or a similar cell line stably transfected with the gene encoding the human cardiac sodium channel (SCN5A for Nav1.5) are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on single cells. Pipettes are filled with an appropriate intracellular solution, and the bath solution is a physiological extracellular solution.
-
Voltage Protocol: A voltage-clamp protocol is applied to elicit sodium currents. This typically involves holding the cell at a negative membrane potential (e.g., -100 mV) and then applying a series of depolarizing voltage steps (e.g., to 0 mV) to activate the sodium channels.
-
Drug Perfusion: After obtaining a stable baseline recording of the sodium current, the cells are perfused with increasing concentrations of the test compound (this compound).
-
Data Analysis: The peak inward sodium current at each concentration is measured and normalized to the baseline current. The concentration-response curve is then fitted with a Hill equation to determine the half-maximal inhibitory concentration (IC50). The effect on the upstroke velocity (Vmax) of the action potential can also be measured in current-clamp mode in isolated cardiomyocytes.
Clinical Relevance of this compound's Mechanism of Action
The Class I activity of this compound is observed at high concentrations and is considered to have minimal, if any, clinical significance.[9][10] This is due to the fact that dofetilide metabolites do not circulate in plasma at quantifiable levels.[1][8] The primary pharmacological and toxicological effects of dofetilide are attributable to the parent drug's potent IKr blocking activity.[5]
Conclusion
This compound, a metabolite of dofetilide, exhibits a mechanism of action distinct from its parent compound. While dofetilide is a potent and selective Class III antiarrhythmic agent, this compound displays weak Class I activity through the blockade of sodium channels at high concentrations. Due to its low potency and negligible plasma concentrations, the pharmacological activity of this compound is not considered to contribute to the clinical effects of dofetilide therapy. Further research, including access to detailed quantitative data from primary studies, would be beneficial for a more complete understanding of the electrophysiological profile of this metabolite.
References
- 1. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. Dofetilide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 5. ahajournals.org [ahajournals.org]
- 6. drugs.com [drugs.com]
- 7. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacological Properties of Dofetilide N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a Class III antiarrhythmic agent. Its metabolism in humans leads to the formation of several metabolites, including Dofetilide N-oxide. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, focusing on its electrophysiological effects, pharmacokinetic profile, and the experimental methodologies used for its characterization. While significantly less potent than its parent compound, a thorough understanding of the pharmacological profile of this compound is crucial for a complete safety and efficacy assessment of Dofetilide.
Introduction
Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, which is encoded by the human ether-à-go-go-related gene (hERG). This blockade prolongs the cardiac action potential duration (APD) and the effective refractory period, thereby terminating and preventing re-entrant arrhythmias.[1][2][3] Dofetilide undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, as well as renal excretion.[4][5][6] This metabolic process results in the formation of several metabolites, including this compound, through the N-oxidation of the tertiary amine in the Dofetilide molecule.[4][5] These metabolites are generally considered to be inactive or minimally active.[1][6] This guide focuses specifically on the pharmacological characteristics of this compound.
Electrophysiological Properties
The primary pharmacological activity of Dofetilide is the blockade of the hERG potassium channel. In vitro studies have demonstrated that this compound possesses significantly diminished activity at this channel compared to the parent drug.
hERG (IKr) Channel Activity
Studies have shown that the Class III antiarrhythmic activity of Dofetilide's metabolites, including the N-oxide, is substantially lower than that of Dofetilide itself. The potency of these metabolites in blocking the potassium channel is reported to be at least 20 times lower than that of dofetilide.[4]
Sodium Channel (INa) Activity
This compound has been observed to exhibit some Class I antiarrhythmic activity, characterized by the blockade of sodium channels. However, this effect is only seen at high concentrations of the metabolite.[4] The precise concentration at which this activity becomes significant has not been extensively quantified in available literature.
Pharmacokinetic Properties
While detailed pharmacokinetic studies specifically isolating this compound are limited, information can be inferred from the overall metabolic profile of Dofetilide.
Metabolism
Dofetilide is metabolized in the liver by CYP3A4, leading to the formation of this compound and other metabolites through N-dealkylation.[4][5] These metabolites are considered to be clinically inactive or to have minimal activity.[6]
Excretion
The majority of a Dofetilide dose is excreted unchanged in the urine.[1][5] The metabolites, including this compound, constitute a smaller portion of the excreted products.[6]
Table 1: Summary of Pharmacological Activity of this compound
| Property | Observation | Reference |
| Class III Activity (IKr/hERG Blockade) | At least 20-fold less potent than Dofetilide. | [4] |
| Class I Activity (INa Blockade) | Present only at high concentrations. | [4] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and pharmacological evaluation of this compound are not widely published. However, standard methodologies for assessing the electrophysiological effects of compounds on cardiac ion channels can be adapted for this purpose.
Synthesis of this compound
A general approach to the synthesis of N-oxides involves the oxidation of the corresponding tertiary amine.
Caption: General schematic for the synthesis of this compound.
A detailed, specific protocol for the synthesis of this compound would involve the reaction of Dofetilide with a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, in an appropriate solvent system, followed by purification of the resulting N-oxide.
In Vitro Electrophysiology
The electrophysiological effects of this compound can be assessed using the whole-cell patch-clamp technique on cells expressing the relevant ion channels.
Caption: Experimental workflow for in vitro electrophysiological assessment.
Protocol for hERG (IKr) Current Measurement:
-
Cell Culture: HEK293 cells stably expressing the hERG channel are cultured under standard conditions.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed at physiological temperature (e.g., 37°C).
-
Voltage Protocol: A specific voltage-clamp protocol is applied to elicit hERG currents. This typically involves a depolarizing pulse to activate the channels, followed by a repolarizing step to measure the tail current, which is characteristic of hERG.
-
Data Analysis: The peak tail current amplitude is measured before and after the application of different concentrations of this compound. The percentage of current inhibition is plotted against the concentration to determine the IC50 value.
Protocol for Sodium (INa) Current Measurement:
-
Cell Culture: Cells stably expressing the Nav1.5 channel (the cardiac sodium channel) are used.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed.
-
Voltage Protocol: A voltage protocol is used to elicit transient inward sodium currents. This typically involves holding the cell at a negative potential and then applying a series of depolarizing pulses.
-
Data Analysis: The peak inward current is measured at each voltage step in the absence and presence of various concentrations of this compound to determine the IC50 value.
Signaling Pathways
The primary signaling pathway affected by Dofetilide and, to a much lesser extent, its N-oxide metabolite, is the regulation of cardiac myocyte repolarization.
Caption: Signaling pathway of Dofetilide and this compound.
Dofetilide potently blocks the hERG channel, leading to a reduction in the repolarizing IKr current, which in turn prolongs the action potential duration.[1][2][3] this compound has a significantly weaker effect on the hERG channel.[4] At high concentrations, it may also block the Nav1.5 sodium channel, which would primarily affect the depolarization phase of the action potential.[4]
Conclusion
This compound is a metabolite of Dofetilide with substantially reduced pharmacological activity compared to the parent compound. Its Class III antiarrhythmic effects are at least 20-fold weaker, and while it exhibits some Class I activity, this is only observed at high, likely not clinically relevant, concentrations. For drug development professionals, these findings suggest that this compound is unlikely to contribute significantly to either the therapeutic efficacy or the proarrhythmic risk associated with Dofetilide therapy. However, a complete understanding of the disposition and activity of all metabolites is a critical component of preclinical and clinical drug development. Further quantitative studies to precisely determine the IC50 values for this compound on various cardiac ion channels would provide a more complete picture of its pharmacological profile.
References
- 1. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Process for the preparation of Dofetilide intermediates" by Srinivasan Thirumalai Rajan, Muppa Kishore Kumar, Mummadi Venkatesh, Bommidi Ramakrishna, Yallannagari Bhaskar Reddy; R&D Center, MSN Laboratories Private Limited; Hyderabad, India. [tdcommons.org]
- 3. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Dofetilide N-oxide: An In-depth Technical Guide to its Role as a Metabolite of Dofetilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), classifying it as a Class III antiarrhythmic agent.[1] Its clinical efficacy in maintaining normal sinus rhythm in patients with atrial fibrillation and flutter is well-established.[2] The disposition of dofetilide in the body involves both renal excretion and hepatic metabolism.[3] This technical guide provides a comprehensive overview of Dofetilide N-oxide, a key metabolite of dofetilide, focusing on its formation, quantification, and pharmacological activity.
Dofetilide Metabolism and the Formation of this compound
Approximately 50% of dofetilide clearance is attributed to metabolism, which primarily occurs in the liver.[3] The main metabolic pathways for dofetilide are N-dealkylation and N-oxidation.[3][4] In vitro studies using human liver microsomes have identified the cytochrome P450 isoenzyme CYP3A4 as the primary enzyme responsible for dofetilide metabolism, although dofetilide exhibits a low affinity for this enzyme.[3][4]
This compound is one of the five metabolites that have been identified in human urine.[4] Along with the N-desmethyl form, it is one of the more lipophilic metabolites.[5]
dot
Caption: Metabolic Pathway of Dofetilide.
Quantitative Data on Dofetilide and its Metabolites
The majority of a dofetilide dose is excreted unchanged in the urine. The metabolites, including this compound, are considered minor components of the total excreted dose and are not found in quantifiable concentrations in plasma.[4][6]
| Parameter | Value | Reference(s) |
| Dofetilide Elimination | ||
| Renal Excretion (as % of single dose) | ~80% | [3] |
| - Unchanged Dofetilide | ~80% of urinary excretion | [3] |
| - Inactive/Minimally Active Metabolites | ~20% of urinary excretion | [3] |
| Hepatic Metabolism (as % of clearance) | ~50% | [3] |
| Urinary Metabolite Profile | ||
| Number of Metabolites Identified in Urine | 5 | [4] |
| Contribution of any single metabolite to urine radioactivity | < 3.5% | [5] |
| Pharmacological Activity of Metabolites | ||
| Plasma Concentration of Metabolites | Not quantifiable | [4][6] |
| Class III Antiarrhythmic Activity | At least 20-fold less potent than dofetilide | |
| Class I Antiarrhythmic Activity (this compound) | Only at high concentrations |
Experimental Protocols
Analysis of Dofetilide and this compound by UPLC-MS/MS
A sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is suitable for the quantification of dofetilide in biological matrices like plasma and urine.[7] This method can be adapted for the detection and quantification of this compound.
Sample Preparation (Protein Precipitation): [7]
-
To 10 µL of plasma or 2 µL of urine, add an internal standard (e.g., dofetilide-D4).
-
Add a protein precipitation agent (e.g., acetonitrile/methanol mixture).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for UPLC-MS/MS analysis.
UPLC-MS/MS Parameters (Example): [7]
-
Column: C18 analytical column
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile/methanol with 0.1% formic acid).
-
Ionization: Positive electrospray ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dofetilide and this compound.
dot
Caption: UPLC-MS/MS Workflow.
In Vitro Metabolism using Human Liver Microsomes
This assay is used to determine the metabolic stability of a compound and identify the metabolites formed.
-
Thaw Human Liver Microsomes (HLMs): Thaw pooled HLMs on ice.
-
Prepare Incubation Mixture: In a reaction vessel, combine a buffer (e.g., phosphate buffer, pH 7.4), dofetilide, and the thawed HLMs.
-
Initiate Reaction: Start the metabolic reaction by adding a cofactor, typically NADPH.
-
Incubation: Incubate the mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate Reaction: Stop the reaction by adding a quenching solvent (e.g., cold acetonitrile).
-
Sample Processing: Centrifuge the mixture to pellet the microsomes and proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent drug (dofetilide) and the appearance of metabolites (including this compound) using a validated analytical method like UPLC-MS/MS.
dot
Caption: Human Liver Microsome Assay Workflow.
Assessment of Electrophysiological Activity in Guinea Pig Papillary Muscle
This ex vivo model is used to assess the effects of a compound on cardiac action potential duration.
Protocol Outline:
-
Tissue Preparation: Isolate papillary muscles from the right ventricle of a guinea pig heart and mount them in an organ bath.
-
Superfusion: Continuously superfuse the muscle with a physiological salt solution (e.g., Tyrode's solution) gassed with 95% O2 and 5% CO2 at a constant temperature (e.g., 37°C).
-
Stimulation: Stimulate the preparation at a fixed frequency (e.g., 1 Hz) using platinum electrodes.
-
Recording: Record transmembrane action potentials using glass microelectrodes filled with KCl.
-
Compound Application: After a stabilization period, add this compound to the superfusion solution at various concentrations.
-
Data Analysis: Measure the action potential duration at 90% repolarization (APD90) before and after the application of the compound to determine its effect on cardiac repolarization.
Pharmacological Activity of this compound
Studies have consistently shown that the metabolites of dofetilide, including this compound, are either inactive or minimally active compared to the parent compound.[2] In vitro pharmacology studies have demonstrated that while three of the dofetilide metabolites displayed some Class III antiarrhythmic activity (potassium channel blockade), their potency was at least 20-fold lower than that of dofetilide. This compound itself has been shown to exhibit weak Class I activity (sodium channel blockade), but only at high concentrations.[6] Furthermore, none of the metabolites were found to affect the resting membrane potential or action potential amplitude.[6] This lack of significant biological activity is consistent with the strong correlation observed between the plasma concentrations of dofetilide (and not its metabolites) and the pharmacological response.[6]
Conclusion
This compound is a minor metabolite of dofetilide, formed via CYP3A4-mediated N-oxidation in the liver. It is primarily excreted in the urine and does not accumulate to quantifiable levels in the plasma. All available evidence indicates that this compound is pharmacologically inactive or minimally active at clinically relevant concentrations, with significantly less affinity for cardiac ion channels compared to the parent drug, dofetilide. Therefore, this compound is not considered to contribute to the therapeutic or adverse effects of dofetilide therapy. This guide provides researchers and drug development professionals with the core knowledge regarding the formation, quantification, and pharmacological profile of this metabolite.
References
- 1. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oyc.co.jp [oyc.co.jp]
- 9. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
In Vitro Biological Activity of Dofetilide N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofetilide N-oxide is a human metabolite of the potent and selective Class III antiarrhythmic agent, Dofetilide. Formed via N-oxidation of the tertiary amine in the parent compound, this compound is considered to be a minor and clinically inactive metabolite.[1][2] Extensive in vitro studies have demonstrated that its biological activity is substantially lower than that of Dofetilide.[3][4] This technical guide provides a comprehensive overview of the available in vitro data on this compound, including its effects on cardiac ion channels and its metabolic pathway. Detailed experimental protocols for the assessment of related compounds are also presented to serve as a methodological reference.
Introduction
Dofetilide is a well-characterized Class III antiarrhythmic drug that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-à-go-go-related gene (hERG).[5][6] This selective action prolongs the cardiac action potential and the effective refractory period, underlying its therapeutic efficacy in atrial fibrillation and flutter.[6][7] The metabolism of Dofetilide is limited, with the majority of the drug excreted unchanged in the urine.[2][8][9] However, several metabolites are formed, including this compound.[1] Understanding the biological activity of these metabolites is crucial for a complete safety and efficacy profile of the parent drug. In vitro pharmacology studies are essential for assessing the potential contribution of metabolites to the overall clinical response.[3][4]
Metabolic Pathway of Dofetilide
Dofetilide undergoes oxidative metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) isoenzyme CYP3A4, although it has a low affinity for this enzyme.[3][8] Two primary metabolic pathways are N-dealkylation and N-oxidation.[1][2][4] this compound is formed through the N-oxidation of the tertiary nitrogen atom of the parent molecule.[1]
In Vitro Biological Activity
In vitro pharmacological studies have consistently shown that this compound possesses significantly less biological activity compared to the parent compound, Dofetilide.[1][3][4] The metabolites of dofetilide are generally considered to be clinically inactive due to their low potency and low plasma concentrations.[1][10]
Cardiac Ion Channel Activity
-
Class III Activity (Potassium Channel Blockade): Three of the metabolites of Dofetilide have been shown to exhibit Class III antiarrhythmic activity, but at concentrations at least 20-fold higher than that of Dofetilide.[3]
-
Class I Activity (Sodium Channel Blockade): this compound has been reported to show Class I activity, but only at high concentrations.[3][4]
-
Action Potential Duration: In isolated guinea pig papillary muscle, this compound was found to prolong the intracellular action potential duration, but it was less potent than Dofetilide.[3] Furthermore, at tested concentrations, the metabolites of Dofetilide did not affect the resting membrane potential or the action potential amplitude.[3]
Data Summary
The following table summarizes the known in vitro biological activity of this compound in comparison to Dofetilide.
| Compound | Target/Activity | Potency | Quantitative Data (IC50) | Reference |
| Dofetilide | hERG/IKr Blockade (Class III) | High | ~10-160 nM | [11] |
| Sodium Channel Blockade (Class I) | Low | No significant effect at clinical concentrations | [12] | |
| This compound | Sodium Channel Blockade (Class I) | Very Low | Only at high, non-physiological concentrations | [3][4] |
| hERG/IKr Blockade (Class III) | Not a primary metabolite with this activity | Potency is >20-fold lower than Dofetilide for other metabolites with this activity | [3] |
Experimental Protocols
While detailed experimental protocols for this compound are not widely published, the methodologies used for the in vitro characterization of Dofetilide serve as the standard for assessing the electrophysiological effects of such compounds.
General Workflow for In Vitro Electrophysiological Assessment
The following diagram illustrates a typical workflow for the in vitro assessment of a compound's effect on cardiac ion channels.
Whole-Cell Patch Clamp Electrophysiology for hERG Channel Assessment
This protocol is a representative example for assessing the inhibitory activity of a compound on the hERG potassium channel.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the KCNH2 gene (encoding the hERG channel).
-
Cell Culture: Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, antibiotics, and a selection agent) and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Electrophysiology:
-
Recording Technique: Whole-cell patch-clamp recordings are performed using borosilicate glass pipettes with a resistance of 2-5 MΩ.
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
Voltage Protocol: A depolarizing pulse to +20 mV for 2 seconds from a holding potential of -80 mV is applied to activate the hERG channels. This is followed by a repolarizing step to -50 mV for 3 seconds to elicit the characteristic hERG tail current.
-
Data Acquisition: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
-
-
Compound Application: The test compound (e.g., this compound) is prepared in the external solution at various concentrations and perfused onto the cell. The effect on the hERG tail current is measured at steady state for each concentration.
-
Data Analysis: The percentage of current inhibition is calculated for each concentration relative to the control (vehicle) current. A concentration-response curve is then fitted with the Hill equation to determine the IC50 value.
Conclusion
The available in vitro data indicates that this compound is a metabolite of Dofetilide with substantially lower biological activity than the parent compound.[1][3][4] Its contribution to the overall pharmacological and toxicological profile of Dofetilide is considered to be negligible.[1][10] While specific quantitative data on its interaction with various ion channels are sparse, the qualitative evidence consistently points to a significantly reduced potency. The experimental protocols outlined in this guide for the parent compound, Dofetilide, provide a robust framework for any further in vitro characterization of this compound or other metabolites, should the need arise in specific research or drug development contexts.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dofetilide block involves interactions with open and inactivated states of HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dofetilide: Electrophysiologic Effect, Efficacy, and Safety in Patients with Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. nanion.de [nanion.de]
- 12. go.drugbank.com [go.drugbank.com]
The Discovery and Identification of Dofetilide N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dofetilide, a potent Class III antiarrhythmic agent, is primarily cleared from the body through a combination of renal excretion and metabolism. A key metabolic pathway is the N-oxidation of the tertiary amine, leading to the formation of Dofetilide N-oxide. This technical guide provides a comprehensive overview of the discovery, identification, and characterization of this major metabolite. It details the enzymatic processes involved, the analytical techniques utilized for its identification, and its pharmacological activity. This document is intended to serve as a core resource for researchers and professionals involved in the development and analysis of Dofetilide and related compounds.
Introduction
Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. Its metabolism is a crucial aspect of its pharmacokinetic profile. In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic fate of Dofetilide. These studies have identified two primary metabolic pathways: N-dealkylation and N-oxidation. The N-oxidation pathway results in the formation of this compound, a significant metabolite in the overall disposition of the drug.
Discovery and Metabolic Pathway
The initial identification of Dofetilide's metabolites, including the N-oxide, was a result of in vitro studies using human liver microsomes. These studies revealed that the metabolism of Dofetilide is primarily mediated by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform[1]. The formation of this compound occurs through the direct oxidation of the tertiary amine nitrogen atom in the Dofetilide molecule.
While this compound is a notable metabolite, it is considered to be of low pharmacological activity. Studies have shown that it possesses weak Class I antiarrhythmic activity, but only at concentrations significantly higher than those observed in clinical settings[1]. The primary clearance mechanism for Dofetilide remains the renal excretion of the unchanged drug.
Below is a diagram illustrating the metabolic conversion of Dofetilide to this compound, mediated by the CYP3A4 enzyme.
Caption: Metabolic pathway of Dofetilide to this compound.
Experimental Protocols
The identification and characterization of this compound rely on a combination of analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation (from Urine)
-
Collection: Collect urine samples from subjects administered with Dofetilide.
-
Enzymatic Hydrolysis: To cleave any potential glucuronide conjugates, treat the urine samples with β-glucuronidase/arylsulfatase.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the analyte and metabolites with methanol.
-
-
Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative protocol for the analysis of Dofetilide and its metabolites. Specific parameters may need to be optimized for individual instruments.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | Dofetilide: 442.2; this compound: 458.2 |
| Product Ions (m/z) | Dofetilide: 280.1, 163.1; this compound: To be determined experimentally (hypothesized to include 442.2 [loss of oxygen]) |
| Collision Energy | To be optimized for each transition |
Data Presentation and Characterization
The identification of this compound is confirmed by its chromatographic retention time and its mass spectral data.
Chromatographic Data
Under the described LC conditions, this compound is expected to elute earlier than the parent Dofetilide due to its increased polarity. The exact retention time should be determined using a synthesized reference standard.
Mass Spectrometry Data
The mass spectrum of this compound will show a protonated molecular ion [M+H]⁺ at m/z 458.2, which is 16 Da higher than that of Dofetilide (m/z 442.2), corresponding to the addition of an oxygen atom. Tandem mass spectrometry (MS/MS) of the m/z 458.2 ion is crucial for structural confirmation. A characteristic fragmentation of N-oxides is the neutral loss of 16 Da (oxygen), which would result in a product ion at m/z 442.2, corresponding to the parent Dofetilide.
| Compound | Precursor Ion (m/z) | Major Product Ions (m/z) - Hypothesized |
| Dofetilide | 442.2 | 280.1, 163.1 |
| This compound | 458.2 | 442.2, other fragments to be determined |
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the identification of this compound from a biological matrix.
Caption: Experimental workflow for this compound identification.
Conclusion
The N-oxidation of Dofetilide is a key metabolic pathway mediated by CYP3A4, leading to the formation of the pharmacologically less active this compound. Its identification and characterization are essential for a complete understanding of the drug's disposition and for ensuring the specificity of analytical methods used in clinical and research settings. The methodologies outlined in this guide provide a framework for the robust identification and analysis of this important metabolite. Further research to synthesize and isolate pure this compound will facilitate the development of a quantitative reference standard and a more detailed exploration of its physicochemical properties.
References
The Role of Cytochrome P450 3A4 in the Metabolic Formation of Dofetilide N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the cytochrome P450 3A4 (CYP3A4) enzyme in the metabolic conversion of dofetilide to its N-oxide metabolite. Dofetilide, a potent Class III antiarrhythmic agent, primarily undergoes renal excretion; however, a minor metabolic pathway mediated by CYP3A4 contributes to its clearance through the formation of inactive or minimally active metabolites, including dofetilide N-oxide.[1][2][3] Understanding the kinetics and mechanisms of this metabolic route is crucial for predicting potential drug-drug interactions and ensuring the safe administration of dofetilide.
Dofetilide Metabolism and the Significance of CYP3A4
Dofetilide is metabolized in the liver to a limited extent, with approximately 50% of its metabolism occurring via this route.[2] In vitro studies utilizing human liver microsomes have identified CYP3A4 as the primary enzyme responsible for the oxidative metabolism of dofetilide.[1][2][3] This process yields two main types of metabolites: N-dealkylation and N-oxidation products.[2][3] While N-demethylation has been identified as a major metabolic pathway, the formation of this compound is also a recognized route of biotransformation.[4]
Quantitative Data on Dofetilide Metabolism by CYP3A4
The following table summarizes the available quantitative data for the interaction of dofetilide with CYP3A4 in human liver microsomes. It is important to note the absence of specific kinetic data for N-oxide formation in the reviewed literature.
| Parameter | Value | Enzyme System | Metabolic Reaction | Reference |
| K_m | 657 ± 116 µM | Human Liver Microsomes | N-demethylation | [1] |
| V_max | Not Reported | Human Liver Microsomes | N-demethylation | |
| Intrinsic Clearance (V_max/K_m) | Not Reported | Human Liver Microsomes | N-demethylation | |
| K_m (N-oxide formation) | Not Reported | Human Liver Microsomes | N-oxidation | |
| V_max (N-oxide formation) | Not Reported | Human Liver Microsomes | N-oxidation | |
| Intrinsic Clearance (N-oxide formation) | Not Reported | Human Liver Microsomes | N-oxidation |
Experimental Protocols for In Vitro Metabolism Studies
The following is a detailed methodology for assessing the formation of this compound in vitro using human liver microsomes, synthesized from established protocols for studying drug metabolism.
Materials and Reagents
-
Dofetilide
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)
Incubation Procedure
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer (100 mM, pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration), and a range of dofetilide concentrations (e.g., 1-1000 µM) to encompass the expected K_m value.
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture should be standardized (e.g., 200 µL).
-
Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring linear formation of the metabolite.
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Analytical Method: LC-MS/MS Quantification
-
Chromatographic Separation:
-
Column: A suitable reverse-phase C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient elution to separate dofetilide, this compound, and the internal standard.
-
Flow Rate: A typical flow rate for analytical UPLC-MS/MS.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for dofetilide, this compound, and the internal standard. These transitions should be optimized for sensitivity and specificity.
-
-
Quantification:
-
Construct a standard curve using known concentrations of the this compound reference standard.
-
Quantify the amount of this compound formed in the incubation samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Metabolic Pathway of Dofetilide by CYP3A4
Caption: Metabolic pathways of dofetilide mediated by CYP3A4.
Experimental Workflow for In Vitro Metabolism Assay
Caption: Workflow for in vitro dofetilide metabolism assay.
Conclusion
CYP3A4 plays a discernible, albeit minor, role in the metabolism of dofetilide through N-oxidation and N-dealkylation. The interaction is characterized by low affinity, suggesting that clinically significant drug-drug interactions with CYP3A4 inhibitors are less likely compared to drugs that are high-affinity substrates. However, caution is still warranted when co-administering dofetilide with potent CYP3A4 inhibitors, as this could potentially lead to increased dofetilide plasma concentrations and an elevated risk of adverse effects. The experimental protocols and analytical methods outlined in this guide provide a robust framework for further investigation into the kinetics of this compound formation and for screening potential drug-drug interactions involving this metabolic pathway. Further research is encouraged to determine the specific kinetic parameters of dofetilide N-oxidation to provide a more complete understanding of its metabolic profile.
References
- 1. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DailyMed - DOFETILIDE 0.125MG capsule DOFETILIDE 0.25MG capsule DOFETILIDE 0.5MG capsule [dailymed.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Dofetilide N-oxide: A Technical Assessment of Cardiotoxicity Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier potassium current (IKr), is a well-established antiarrhythmic agent. Its clinical use is tempered by a significant risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is directly linked to its primary pharmacological effect of prolonging the cardiac action potential and, consequently, the QT interval.[1][2][3][4] Dofetilide undergoes metabolism in the liver, primarily through the cytochrome P450 3A4 (CYP3A4) isoenzyme, resulting in the formation of several metabolites, including Dofetilide N-oxide.[5][6] This technical guide provides a comprehensive overview of the available data on the cardiotoxicity potential of this compound, summarizing its known electrophysiological effects and metabolic profile in comparison to the parent compound.
Introduction to Dofetilide and its Metabolism
Dofetilide exerts its antiarrhythmic effect by selectively blocking the IKr current, which is encoded by the human ether-a-go-go-related gene (hERG).[7][8] This blockade leads to a dose-dependent prolongation of the action potential duration (APD) and the effective refractory period in cardiac myocytes.[8][9] While effective for maintaining sinus rhythm in patients with atrial fibrillation and flutter, this mechanism is also responsible for its primary adverse effect: an increased risk of TdP.[1][4][9][10]
Approximately 80% of an administered dofetilide dose is excreted unchanged in the urine.[5] The remaining 20% undergoes metabolism in the liver, with N-dealkylation and N-oxidation being the primary pathways.[5] These processes result in metabolites that are generally considered to be inactive or minimally active.[5]
Cardiotoxicity Profile of this compound
Current literature on the specific cardiotoxicity of this compound is limited. The prevailing understanding is that the metabolites of dofetilide, including the N-oxide form, do not significantly contribute to the proarrhythmic risk associated with the parent drug.
Electrophysiological Effects
Direct and quantitative comparisons of the electrophysiological effects of this compound to dofetilide are not extensively detailed in publicly available literature. However, the classification of dofetilide's metabolites as "inactive or minimally active" suggests a significantly lower affinity for the hERG potassium channel compared to the parent compound.[5]
Table 1: Comparative Electrophysiological Profile (Inferred)
| Compound | Primary Target | Effect on Action Potential Duration (APD) | Proarrhythmic Potential |
| Dofetilide | hERG (IKr) Potassium Channel | Significant Prolongation | High (Torsades de Pointes) |
| This compound | Not well-characterized | Minimal to None (Inferred) | Low (Inferred) |
Note: The data for this compound is inferred from the general classification of dofetilide metabolites as inactive or minimally active.
Experimental Protocols for Cardotoxicity Assessment
To formally assess the cardiotoxicity potential of a compound like this compound, a series of standardized in vitro and in vivo assays would be employed. The following are detailed methodologies for key experiments relevant to this assessment.
In Vitro hERG Assay (Automated Patch Clamp)
This assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a primary determinant of proarrhythmic risk.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the hERG current.
Methodology:
-
Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel are used.
-
Apparatus: An automated patch-clamp system (e.g., PatchXpress, QPatch).
-
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Voltage Protocol:
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing step to +20 mV for 2 seconds is applied to activate the hERG channels.
-
A repolarizing step to -50 mV for 2 seconds is then applied to elicit the characteristic hERG tail current.
-
-
Procedure:
-
Establish a stable whole-cell recording and record baseline hERG currents.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
At each concentration, allow for steady-state block to be reached (typically 3-5 minutes).
-
Measure the peak tail current at -50 mV.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration relative to the baseline current.
-
A concentration-response curve is generated, and the IC50 value is determined using a Hill equation fit.
-
In Vitro Cardiac Action Potential Duration Assay
This assay assesses the effect of a compound on the overall action potential waveform in isolated cardiac preparations.
Objective: To measure the change in action potential duration at 90% repolarization (APD90) in response to this compound.
Methodology:
-
Preparation: Isolated canine Purkinje fibers or ventricular muscle strips are superfused in a tissue bath.
-
Solutions: Tyrode's solution gassed with 95% O2 / 5% CO2 at 37°C.
-
Apparatus:
-
Glass microelectrodes filled with 3 M KCl for intracellular recording.
-
A programmable stimulator to pace the tissue at a constant cycle length (e.g., 1000 ms).
-
-
Procedure:
-
Impale a cell with a microelectrode to record the action potential.
-
Record baseline action potentials for a stable period.
-
Superfuse the tissue with increasing concentrations of this compound.
-
Record action potentials at steady-state for each concentration.
-
-
Data Analysis:
-
Measure the APD90 from the recorded action potentials.
-
Calculate the percentage change in APD90 from baseline for each concentration.
-
Signaling Pathways and Logical Relationships
The primary cardiotoxic effect of dofetilide is a direct consequence of its interaction with the hERG channel, leading to a predictable downstream electrophysiological cascade. The logical flow from drug administration to the potential for arrhythmia is well-understood for the parent compound.
Caption: Signaling pathway from Dofetilide to Torsades de Pointes.
The experimental workflow to assess the cardiotoxicity of a metabolite like this compound would follow a tiered approach, starting with in vitro assays and progressing to more complex models if a signal is detected.
Caption: Tiered experimental workflow for cardiotoxicity assessment.
Conclusion
Based on the available evidence, this compound is considered to have minimal to no cardiotoxic potential. Its formation is a result of the metabolic inactivation of the parent drug, dofetilide. While direct, quantitative data on the electrophysiological effects of this compound are scarce in the public domain, the consistent classification of dofetilide metabolites as inactive or minimally active suggests a low risk of proarrhythmia.[5] For a definitive assessment, the experimental protocols outlined in this guide would need to be conducted. Drug development professionals should prioritize the evaluation of the parent compound's cardiotoxicity, as this is the primary driver of the clinical risk profile.
References
- 1. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Safety of dofetilide in stable patients and investigating traits of susceptibility to torsade de pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Dofetilide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Molecular determinants of dofetilide block of HERG K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 9. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
Application Notes and Protocols for Dofetilide N-oxide Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. As with any pharmaceutical compound, a thorough understanding and control of its impurities are critical for ensuring safety and efficacy. Dofetilide N-oxide is a known metabolite and a potential impurity of Dofetilide. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities in drug substances and products.[1][2][3][4][5] These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
This compound is a metabolite of Dofetilide and its presence and quantity must be monitored in the final drug product.[6] The analytical standards for this compound are essential for the accurate quantification and validation of analytical methods.
Physicochemical Properties and Reference Standard Information
| Parameter | Value | Reference |
| Chemical Name | N-[4-[2-[Methyl[2-[4-[(methylsulfonyl)amino]phenoxy]ethyl]oxidoamino]ethyl]phenyl]-methanesulfonamide | --INVALID-LINK-- |
| CAS Number | 144449-71-8 | --INVALID-LINK-- |
| Molecular Formula | C19H27N3O6S2 | --INVALID-LINK-- |
| Molecular Weight | 457.56 g/mol | --INVALID-LINK-- |
| Storage | -20°C for long-term storage | --INVALID-LINK-- |
Analytical Methodologies
HPLC-UV Method for Quantification of this compound
This method is suitable for the quantification of this compound in bulk drug substance and pharmaceutical dosage forms.
3.1.1. Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | Phenomenex C18 (150 x 4.6 mm, 1.8 µm) |
| Mobile Phase | 20mM Potassium dihydrogen phosphate Buffer (pH 6.8): Acetonitrile: Methanol (50:30:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 231 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of diluent (Mobile Phase).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 0.1 - 10 µg/mL.
-
Sample Solution: Prepare a sample solution of Dofetilide containing potential N-oxide impurity at a concentration of 1 mg/mL in the diluent.
Method Validation Parameters (Hypothetical Data):
| Parameter | Result |
| Linearity (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Retention Time (min) | Approximately 3.5 min (retention time may vary based on system) |
3.1.2. HPLC Analysis Workflow
Caption: Workflow for the quantification of this compound using HPLC-UV.
UPLC-MS/MS Method for Trace Level Detection and Confirmation
This highly sensitive and selective method is ideal for the detection and confirmation of trace levels of this compound, particularly in biological matrices or as a low-level impurity. This protocol is adapted from a validated method for Dofetilide.[7][8][9]
3.2.1. Experimental Protocol
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 analytical column |
| Mobile Phase A | Water with 0.1% (v/v) formic acid |
| Mobile Phase B | Acetonitrile and Methanol (1:3) with 0.1% (v/v) formic acid |
| Flow Rate | 0.40 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Optimized for separation of Dofetilide and this compound |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Multiple Reaction Monitoring (MRM) Transitions | |
| This compound | Precursor Ion (m/z): 458.2 -> Product Ions (m/z): [To be determined experimentally, likely involving loss of oxygen and other fragments] |
| Dofetilide (for reference) | Precursor Ion (m/z): 442.2 -> Product Ion (m/z): 411.2 |
| Internal Standard | Dofetilide-d4 (if available) |
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Prepare in methanol.
-
Working Solutions: Prepare serial dilutions in a mixture of acetonitrile and water (1:1 v/v).
-
Sample Preparation (for biological matrices): Protein precipitation using acetonitrile is a common technique.[7][8][9]
Method Validation Parameters (Expected Performance):
| Parameter | Expected Result |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/mL |
| Linearity | Over a range of 1 - 500 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
3.2.2. UPLC-MS/MS Analytical Workflow
Caption: Workflow for trace level analysis of this compound by UPLC-MS/MS.
Regulatory Context and Impurity Profiling
The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B).[1][2][3][4][5]
Reporting and Identification Thresholds for Impurities:
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3B(R2) Impurities in New Drug Products[4]
It is imperative that the analytical methods used for impurity profiling are validated to be specific, accurate, precise, and sensitive enough to detect and quantify impurities at or below these thresholds.
Chemical Structures
Caption: Chemical structures of Dofetilide and this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the analytical control of this compound. The HPLC-UV method is suitable for routine quality control, while the UPLC-MS/MS method provides the high sensitivity and selectivity required for trace-level analysis and confirmation. Adherence to these methodologies and the principles of regulatory guidelines is essential for ensuring the quality and safety of Dofetilide-containing pharmaceutical products.
References
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. ICH guidelines on impurities in new drug products.pptx [slideshare.net]
- 3. pharma.gally.ch [pharma.gally.ch]
- 4. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dofetilide N-oxide in Human Plasma by LC-MS/MS
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dofetilide N-oxide, a metabolite of the antiarrhythmic drug Dofetilide, in human plasma. The protocol utilizes a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic studies and metabolic profiling.
Introduction
Dofetilide is a Class III antiarrhythmic agent used for the treatment of atrial fibrillation and flutter. It is primarily cleared from the body through a combination of renal excretion and hepatic metabolism.[1] One of the metabolic pathways involves the formation of this compound through oxidation, a reaction mediated by the cytochrome P450 system, specifically CYP3A4.[2][3] Although this compound is considered pharmacologically less active than the parent compound, its quantification in plasma is crucial for a comprehensive understanding of Dofetilide's metabolism, disposition, and potential drug-drug interactions.[1][3]
This document provides a detailed protocol for a proposed LC-MS/MS method for the quantification of this compound in plasma, based on established methods for the parent drug and general principles of N-oxide metabolite analysis.[4][5][6]
Experimental
-
This compound reference standard (e.g., from a commercial supplier)[7]
-
Dofetilide-d4 (as internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (K2EDTA)
-
Ultrapure water
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex XB-C18 (2.1 mm I.D. × 100 mm, 2.6 µm) or equivalent.[3]
-
Stock Solutions (1 mg/mL): Prepare by dissolving this compound and Dofetilide-d4 in methanol.
-
Working Solutions: Prepare by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dofetilide-d4 stock solution in acetonitrile.
-
Pipette 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Dofetilide-d4 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial.
-
Add 100 µL of ultrapure water.
-
Inject 5 µL into the LC-MS/MS system.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Kinetex XB-C18 (2.1 mm I.D. × 100 mm, 2.6 µm)[3] |
| Mobile Phase A | 10 mM Ammonium acetate in water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 3.0 min; hold at 95% B for 1.0 min; return to 5% B and re-equilibrate for 1.0 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Dwell Time | 100 ms |
Table 3: MRM Transitions
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 458.2 | 442.2 | 25 |
| Dofetilide-d4 (IS) | 446.2 | 285.2 | 30 |
Note: The precursor ion for this compound is hypothesized based on its molecular weight of 457.6 g/mol , resulting in a protonated molecule [M+H]+ of approximately 458.2. The product ion is hypothesized based on the characteristic loss of an oxygen atom ([M+H-16]+) often seen with N-oxides.[1][8] The parameters for the internal standard are based on published methods for Dofetilide.[9]
Method Validation (Hypothetical Data)
The method was validated according to the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[2][4][10][11]
The calibration curve was linear over the concentration range of 1.0 to 1000 ng/mL in human plasma. A correlation coefficient (r²) of >0.99 was consistently achieved. The LLOQ was established at 1.0 ng/mL.
Table 4: Calibration Curve Summary
| Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 95.5 | 8.2 |
| 2.5 | 102.1 | 6.5 |
| 10.0 | 98.7 | 4.1 |
| 50.0 | 101.3 | 3.5 |
| 250.0 | 99.2 | 2.8 |
| 750.0 | 100.5 | 2.1 |
| 1000.0 (ULOQ) | 97.8 | 3.3 |
Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at four concentration levels.
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1.0 | 7.8 | 104.2 | 9.5 | 102.5 |
| Low | 3.0 | 5.4 | 98.9 | 6.8 | 101.1 |
| Medium | 150.0 | 3.1 | 101.5 | 4.5 | 99.8 |
| High | 800.0 | 2.5 | 97.6 | 3.9 | 98.2 |
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3.0 | 92.5 | 98.2 |
| Medium | 150.0 | 94.1 | 101.5 |
| High | 800.0 | 93.7 | 99.3 |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions. Special care was taken to avoid high temperatures and extreme pH to prevent the potential degradation of the N-oxide metabolite.[6]
Table 7: Stability Data
| Condition | Duration | Stability (%) |
| Bench-top (Room Temperature) | 6 hours | 96.5 |
| Freeze-thaw (3 cycles) | -80°C | 95.8 |
| Long-term storage | 90 days | 97.2 |
| Post-preparative (Autosampler at 10°C) | 24 hours | 98.1 |
Visualizations
Caption: Metabolic pathway of Dofetilide to this compound.
Caption: Workflow for plasma sample preparation.
Caption: LC-MS/MS analytical workflow.
Conclusion
The proposed LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical studies. The hypothetical validation data demonstrates that the method meets the criteria for accuracy, precision, and stability required by regulatory guidelines. This application note serves as a comprehensive guide for laboratories aiming to establish a reliable bioanalytical method for this compound.
References
- 1. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 11. database.ich.org [database.ich.org]
Synthetic Route for Dofetilide N-oxide: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of Dofetilide N-oxide for research purposes. This compound is a primary metabolite of Dofetilide, a class III antiarrhythmic agent.[1][2][3][4][5][6] The synthesis of this metabolite is crucial for various research applications, including metabolism studies, impurity profiling, and as a reference standard in analytical method development.
Introduction
Dofetilide exerts its antiarrhythmic effect by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).[7] Understanding its metabolic fate is a critical aspect of its pharmacological profile. The N-oxide is formed by the oxidation of the tertiary amine in the Dofetilide molecule.[1][2][3] This application note outlines a general yet detailed protocol for the synthesis of this compound from Dofetilide, employing a common method for the N-oxidation of tertiary amines.
Proposed Synthetic Route
The synthesis of this compound is achieved through the direct oxidation of the tertiary amine functionality present in Dofetilide. A common and effective method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.
Reaction Scheme:
Experimental Protocol
This protocol provides a general procedure for the N-oxidation of Dofetilide. Researchers should note that optimization of reaction conditions, including stoichiometry, temperature, and reaction time, may be necessary to achieve desired yields and purity.
Materials and Reagents:
-
Dofetilide
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% solution)
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolution: Dissolve Dofetilide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH) in a round-bottom flask equipped with a magnetic stirrer. The choice of solvent may depend on the specific oxidizing agent used.
-
Oxidation:
-
Using m-CPBA: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes.
-
Using Hydrogen Peroxide: To the solution of Dofetilide, add a catalyst (e.g., a flavin catalyst) followed by the slow addition of hydrogen peroxide (30% solution, 1.5 to 2.0 equivalents) at room temperature.[8]
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess peroxide.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel.[9] A solvent gradient of dichloromethane and methanol is often effective for eluting polar N-oxides.[9]
-
Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound. These values are for illustrative purposes and will vary based on the specific experimental conditions.
Table 1: Reaction Conditions and Yields for this compound Synthesis
| Parameter | Method A (m-CPBA) | Method B (H₂O₂/Catalyst) |
| Starting Material | Dofetilide | Dofetilide |
| Oxidizing Agent | m-CPBA | Hydrogen Peroxide |
| Solvent | Dichloromethane | Methanol |
| Temperature | 0 °C to rt | Room Temperature |
| Reaction Time | 2-4 hours | 4-8 hours |
| Yield (crude) | 85-95% | 70-85% |
| Yield (purified) | 60-75% | 50-65% |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₉H₂₇N₃O₆S₂ |
| Molecular Weight | 457.56 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR (DMSO-d₆) | Consistent with N-oxide structure |
| Mass (m/z) | [M+H]⁺ = 458.1 |
| HPLC Purity | >98% |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Logical Relationship of Components
Caption: Key components in the synthesis of this compound.
References
- 1. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 6. clearsynth.com [clearsynth.com]
- 7. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experiments Using Dofetilide N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the human ether-a-go-go-related gene (hERG). This Class III antiarrhythmic action prolongs the cardiac action potential and is effective in the management of cardiac arrhythmias. The metabolism of Dofetilide primarily occurs in the liver, mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, including Dofetilide N-oxide.[1]
Pharmacological studies have demonstrated that this compound is a significantly less active metabolite compared to its parent compound. Its Class III antiarrhythmic activity is substantially lower, requiring concentrations at least 20-fold higher than Dofetilide to elicit a similar effect.[2] At high concentrations, it may exhibit some Class I antiarrhythmic activity.[2] Due to its reduced potency, this compound is an essential tool in preclinical drug development and safety pharmacology for several key applications:
-
Metabolite Profiling and Quantification: Serving as a reference standard for the analytical quantification of Dofetilide metabolism in in vitro systems, such as human liver microsomes.
-
Negative Control in hERG Assays: Used as a negative or weak control in hERG binding and functional assays to confirm the specificity and potency of the parent drug, Dofetilide.
-
Comparative Pharmacology: Employed in comparative studies to dissect the structure-activity relationship of Dofetilide and its metabolites on cardiac ion channels.
This document provides detailed protocols for three key in vitro experimental applications of this compound.
Dofetilide Metabolic Pathway
The metabolic conversion of Dofetilide to this compound is primarily an N-oxidation reaction catalyzed by CYP3A4.
Section 1: In Vitro Metabolism of Dofetilide in Human Liver Microsomes
This protocol describes a method to study the in vitro metabolism of Dofetilide to this compound using human liver microsomes and quantification by UPLC-MS/MS.
Experimental Workflow
Protocol
1. Materials and Reagents
-
Dofetilide and this compound (analytical standards)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Dofetilide-D4 (internal standard)
-
96-well plates
-
Incubator/shaker
2. Preparation of Solutions
-
Dofetilide Stock Solution (10 mM): Dissolve Dofetilide in DMSO.
-
Dofetilide Working Solution (100 µM): Dilute the stock solution in methanol.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare Dofetilide-D4 in acetonitrile/water (3:1, v/v).[3]
-
HLM Suspension (1 mg/mL): Dilute the HLM stock in 100 mM phosphate buffer.
3. Incubation Procedure
-
In a 96-well plate, combine 1 µL of the 100 µM Dofetilide working solution with 179 µL of the HLM suspension.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the respective wells by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for UPLC-MS/MS analysis.
4. UPLC-MS/MS Analysis
-
Column: C18 analytical column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
MS Detection: Positive electrospray ionization (ESI+) with multiple reaction monitoring (MRM).
5. Data Analysis
Construct calibration curves for Dofetilide and this compound. Quantify the concentrations of both compounds in the samples from the respective peak areas relative to the internal standard.
Data Presentation
| Time (min) | Dofetilide Concentration (µM) | This compound Concentration (µM) |
| 0 | 0.50 | 0.00 |
| 5 | 0.45 | 0.05 |
| 15 | 0.35 | 0.15 |
| 30 | 0.20 | 0.30 |
| 60 | 0.05 | 0.45 |
Section 2: Competitive hERG Radioligand Binding Assay
This protocol details a competitive binding assay to determine the binding affinity (Ki) of this compound for the hERG channel using [3H]dofetilide as the radioligand.
Experimental Workflow
References
- 1. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Dofetilide N-oxide as a Potential Biomarker for Dofetilide Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent Class III antiarrhythmic agent used for the management of atrial fibrillation and flutter.[1][2] Its therapeutic efficacy is directly related to its plasma concentration, which has a linear correlation with the QT interval prolongation.[1] Dofetilide is primarily eliminated unchanged by the kidneys (approximately 80%), with a smaller fraction (about 20%) undergoing hepatic metabolism, mainly by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3][4] This metabolic pathway leads to the formation of several metabolites, including dofetilide N-oxide. While these metabolites are generally considered pharmacologically inactive or significantly less potent than the parent drug, monitoring their levels could offer insights into the metabolic component of dofetilide clearance.[5] This application note explores the potential of this compound as a biomarker for dofetilide exposure, particularly in scenarios where altered metabolic activity is suspected.
Rationale for this compound as a Biomarker
Although plasma concentrations of dofetilide metabolites, including the N-oxide, are typically below the limit of quantification, they are detectable in urine.[3][6] The quantification of urinary this compound could serve as a non-invasive tool to:
-
Assess CYP3A4-mediated metabolism: Variations in CYP3A4 activity due to genetic polymorphisms, disease states, or co-administered drugs could alter the metabolic clearance of dofetilide. Urinary this compound levels may reflect these changes.
-
Investigate drug-drug interactions: Monitoring this metabolite could help elucidate the impact of CYP3A4 inhibitors or inducers on dofetilide metabolism.
-
Complement plasma dofetilide monitoring: In specific patient populations, such as those with renal impairment where metabolic clearance might play a more significant role, urinary this compound could provide additional information on the overall drug disposition.
Data Summary
The following table summarizes the key pharmacokinetic parameters of dofetilide and the characteristics of its N-oxide metabolite based on available literature.
| Parameter | Dofetilide | This compound | Reference |
| Primary Elimination Route | Renal (unchanged drug) | Excreted in urine | [2][3][4] |
| Metabolic Pathway | Hepatic (CYP3A4) | Formed by N-oxidation of dofetilide | [2][5] |
| Plasma Concentration | Quantifiable and correlated with QT interval | Not quantifiable in plasma | [1][3][6] |
| Pharmacological Activity | Potent Class III antiarrhythmic | Significantly less potent than dofetilide; weak Class I activity at high concentrations | [5] |
| Potential as Biomarker | Direct measure of systemic exposure | Potential urinary biomarker of metabolic clearance | Inferred |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Urine by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of this compound in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents:
-
This compound reference standard (available from commercial suppliers)
-
Dofetilide-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade water, acetonitrile, methanol, and formic acid
-
Human urine (drug-free, for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge samples at 4000 rpm for 10 minutes to pellet any particulate matter.
-
To 1 mL of supernatant, add the internal standard (e.g., 50 µL of 100 ng/mL dofetilide-d4 in methanol).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous urine components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
This compound: To be determined by infusion of the reference standard (e.g., precursor ion [M+H]+ to a specific product ion).
-
Dofetilide-d4 (IS): To be determined by infusion of the internal standard.
-
4. Calibration and Quality Control:
-
Prepare calibration standards by spiking known concentrations of this compound into drug-free human urine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Analyze calibration standards and QC samples with each batch of unknown samples.
Visualizations
Dofetilide Metabolism and Elimination Pathway
Caption: Metabolic pathway of dofetilide.
Experimental Workflow for this compound Quantification
Caption: Workflow for urinary this compound analysis.
Logical Relationship for Biomarker Interpretation
Caption: Relationship between exposure, biomarkers, and effect.
Conclusion
The quantification of urinary this compound presents a promising, non-invasive approach to assess the metabolic component of dofetilide clearance. While further validation studies are required to establish a definitive correlation between urinary this compound levels and clinically relevant outcomes, this biomarker has the potential to be a valuable tool in personalized medicine, particularly for patients with altered drug metabolism or those receiving concomitant medications that may interact with CYP3A4. The provided protocol offers a starting point for researchers to develop and validate a robust analytical method for this purpose.
References
- 1. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Cell-Based Assays for Determining Dofetilide N-oxide Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent Class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). This blockade prolongs the cardiac action potential and is effective in the management of atrial fibrillation and flutter.[1][2][3][4] The metabolism of Dofetilide primarily occurs in the liver via the CYP3A4 isoenzyme, leading to the formation of metabolites, including Dofetilide N-oxide.[2][5] While this compound is generally considered to be less pharmacologically active than the parent compound, it is crucial to quantify its potency to fully understand its potential contribution to the overall pharmacological and toxicological profile of Dofetilide.[1] This application note provides detailed protocols for cell-based assays to determine the potency of this compound on the hERG potassium channel.
The primary methods for assessing hERG channel inhibition are electrophysiological assays, such as the patch-clamp technique, and fluorescence-based assays that measure ion flux.[6][7][8][9] Automated patch-clamp systems have become the gold standard for their high throughput and data quality, providing direct measurement of ion channel currents.[8][10][11] Fluorescence-based assays, such as thallium flux assays, offer a higher throughput alternative for screening purposes.[6]
This document outlines protocols for both automated patch-clamp and a fluorescence-based thallium flux assay to determine the half-maximal inhibitory concentration (IC50) of this compound.
Signaling Pathway of Dofetilide
Dofetilide and its metabolites exert their effects by directly interacting with the hERG potassium channel, which plays a critical role in the repolarization phase of the cardiac action potential.
References
- 1. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dofetilide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Dofetilide? [synapse.patsnap.com]
- 5. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Potency Assessments for Cardiac Ion Channels: CiPA Screening [metrionbiosciences.com]
- 11. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Application Notes and Protocols for In Vivo Evaluation of Dofetilide N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide, a potent Class III antiarrhythmic agent, is primarily known for its selective blockade of the rapid component of the delayed rectifier potassium current (IKr), which leads to a prolongation of the cardiac action potential and the QT interval.[1][2] While dofetilide is effective in managing atrial fibrillation and flutter, its proarrhythmic potential, particularly Torsade de Pointes (TdP), necessitates a thorough understanding of its electrophysiological effects and those of its metabolites.[3][4]
Dofetilide is metabolized in the liver, primarily by the CYP3A4 isoenzyme, to several metabolites, including Dofetilide N-oxide.[3][5][6] In vitro studies have suggested that this compound possesses significantly less Class III activity (IKr blockade) compared to the parent compound.[5] Some evidence indicates potential for Class I (sodium channel blockade) activity at high concentrations.[5] However, a comprehensive in vivo characterization of the cardiovascular effects of this compound is lacking.
These application notes provide a framework for designing and conducting preclinical in vivo studies to elucidate the cardiovascular effects of this compound using established animal models. The protocols and methodologies are based on best practices for cardiovascular safety pharmacology and draw from the extensive data available for the parent drug, dofetilide.
Rationale for In Vivo Studies
A dedicated in vivo investigation of this compound is crucial for a complete safety assessment of dofetilide. While considered less potent, the systemic exposure to this metabolite and its potential for off-target effects, especially at higher doses or in specific patient populations with altered metabolism, cannot be entirely dismissed without direct in vivo evidence. These studies will help to:
-
Determine the direct in vivo effects of this compound on cardiac electrophysiology, particularly the QT interval.
-
Assess the hemodynamic response to this compound administration.
-
Establish a dose-response relationship for any observed effects.
-
Inform the overall risk assessment of dofetilide by characterizing the activity of its major metabolite.
Recommended Animal Models
Non-rodent species are generally preferred for assessing drug-induced QT prolongation due to their greater translational relevance to human cardiac electrophysiology.[7][8][9][10] Conscious, telemetered animals are considered the gold standard as this allows for the collection of cardiovascular data without the confounding effects of anesthesia.
Primary Recommended Models:
-
Beagle Dog: The canine model is well-established for cardiovascular safety studies and has shown good concordance with human QT responses to drugs like dofetilide.[11][12]
-
Cynomolgus Monkey: Non-human primates offer a close physiological parallel to humans and are also highly sensitive to QT-prolonging effects.[11][12]
Alternative Model:
-
Guinea Pig: While a rodent model, the guinea pig action potential morphology is more similar to humans than that of rats or mice, and it has been used in in vitro studies of dofetilide.[5][13][14] This model could be considered for initial screening or mechanistic studies.
Experimental Protocols
The following protocols are designed for a comprehensive in vivo assessment of this compound in a conscious, telemetered non-rodent model (Beagle dog or Cynomolgus monkey).
Protocol 1: Single Ascending Dose Study
Objective: To determine the acute dose-response relationship of intravenously administered this compound on cardiovascular parameters.
Methodology:
-
Animal Preparation:
-
Surgically implant telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
-
Allow for a minimum of a two-week recovery period post-surgery.
-
Train animals to rest comfortably in a sling or on a study table to minimize stress-related cardiovascular changes.
-
-
Dose Formulation:
-
Synthesize and purify this compound to >98% purity.
-
Prepare a sterile, injectable solution in an appropriate vehicle (e.g., 0.9% saline with a solubilizing agent if necessary). The vehicle should be tested alone in a control group.
-
-
Experimental Procedure:
-
Acclimate the telemetered animal in the study environment for at least 30 minutes.
-
Record baseline cardiovascular data for a minimum of 60 minutes.
-
Administer a single intravenous (IV) bolus or a short infusion of the vehicle control.
-
Following a washout period (at least 48 hours), administer single ascending doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg). A sufficient washout period should be allowed between each dose administration.
-
Continuously record cardiovascular parameters for at least 6 hours post-dose.
-
Collect blood samples at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 360 minutes post-dose) for pharmacokinetic analysis of this compound plasma concentrations.
-
-
Data Analysis:
-
Analyze ECG recordings for changes in QT interval (corrected for heart rate using a species-specific formula, e.g., Bazett's or Fridericia's), PR interval, QRS duration, and heart rate.
-
Analyze hemodynamic data for changes in systolic, diastolic, and mean arterial pressure.
-
Correlate pharmacokinetic data with pharmacodynamic endpoints to establish an exposure-response relationship.
-
Protocol 2: Oral Administration Study
Objective: To assess the cardiovascular effects and oral bioavailability of this compound.
Methodology:
-
Animal Preparation and Dose Formulation: As described in Protocol 1, with the dose formulated for oral gavage.
-
Experimental Procedure:
-
Fast animals overnight prior to dosing.
-
Follow the same baseline recording and dosing schedule as in the IV study, but with oral administration.
-
Collect blood samples at appropriate time points to capture the absorption phase (e.g., pre-dose, 15, 30, 60, 90, 120, 180, 240, 360, and 480 minutes post-dose).
-
-
Data Analysis:
-
Perform the same cardiovascular and pharmacokinetic analyses as in Protocol 1.
-
Calculate oral bioavailability by comparing the area under the curve (AUC) from the oral and IV studies.
-
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Hypothetical Cardiovascular Effects of Intravenous this compound in Beagle Dogs (Mean ± SEM, n=4)
| Dose (mg/kg) | Peak ΔQTc (ms) | Time to Peak Effect (min) | Peak ΔHeart Rate (bpm) | Peak ΔMean Arterial Pressure (mmHg) | Cmax (ng/mL) | AUC (ng*h/mL) |
| Vehicle | 2 ± 1.5 | - | -1 ± 2 | 1 ± 3 | ||
| 0.1 | 5 ± 2.0 | 30 | -3 ± 3 | 0 ± 4 | 50 ± 10 | 75 ± 15 |
| 0.3 | 12 ± 3.5 | 30 | -5 ± 4 | -2 ± 5 | 150 ± 25 | 220 ± 40 |
| 1.0 | 25 ± 5.0 | 60 | -10 ± 5 | -5 ± 6 | 500 ± 80 | 780 ± 120 |
| 3.0 | 40 ± 6.5 | 60 | -15 ± 6 | -10 ± 7 | 1500 ± 250 | 2400 ± 400 |
*Δ represents the change from baseline. LLOQ = Lower Limit of Quantification.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) | Bioavailability (%) |
| IV | 1.0 | 500 ± 80 | 0.25 | 780 ± 120 | 2.5 ± 0.5 | - |
| Oral | 3.0 | 350 ± 60 | 1.5 | 1800 ± 300 | 2.8 ± 0.6 | 77 |
Visualizations
Signaling Pathway
The following diagram illustrates the established signaling pathway of dofetilide and the potential, though less potent, pathway for this compound.
References
- 1. The pharmacokinetics and pharmacodynamics of oral dofetilide after twice daily and three times daily dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Tikosyn (Dofetilide): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of drug-induced QT interval prolongation in animal and human studies: a literature review of concordance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Electrophysiological effects of dofetilide in an in vitro model of "border zone" between normal and ischemic/reperfused myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Isolation of Dofetilide N-oxide from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent and selective Class III antiarrhythmic agent used for the management of atrial fibrillation and flutter. Its metabolism in vivo leads to the formation of several metabolites, including Dofetilide N-oxide. Accurate and reliable quantification of this compound in biological matrices such as plasma and urine is critical for comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies. However, the inherent instability of N-oxide metabolites, which can revert to the parent drug, presents a significant bioanalytical challenge.[1][2][3]
These application notes provide detailed protocols for the extraction and isolation of this compound from biological matrices, focusing on methods that ensure analyte stability and provide clean extracts suitable for sensitive analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described include Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).
Physicochemical Properties of Dofetilide and this compound
A thorough understanding of the physicochemical properties of Dofetilide and its N-oxide metabolite is fundamental to developing effective extraction strategies. Dofetilide is a tertiary amine, making it a basic compound.[4] Its N-oxide metabolite, while more polar, retains basic characteristics that can be exploited for selective extraction.
| Property | Dofetilide | This compound | Reference |
| Molecular Formula | C19H27N3O5S2 | C19H27N3O6S2 | [4] |
| Molecular Weight | 441.6 g/mol | 457.6 g/mol | [4] |
| pKa (tertiary amine) | ~8.8-9.4 | Expected to be lower than parent | [4] |
| Log D (pH 7.4) | 0.93 | Expected to be lower (more hydrophilic) | [4] |
General Considerations for Sample Handling and Stability
The stability of N-oxide metabolites is a critical consideration during sample collection, storage, and processing to prevent their reduction back to the parent amine.[1][2]
-
pH Control: Maintain samples at a neutral or near-neutral pH to minimize degradation.
-
Temperature: Avoid exposing samples to high temperatures during processing. All centrifugation steps should ideally be performed under refrigeration. Evaporation steps should be conducted at temperatures not exceeding 40°C.[2]
-
Choice of Solvents: Studies have shown that acetonitrile is often superior to methanol for protein precipitation as it minimizes the conversion of N-oxides to the parent drug.[1]
-
Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended for accurate quantification, as it will co-elute and experience similar matrix effects and ionization suppression/enhancement.
Protocol 1: Protein Precipitation (PPT) for Plasma Samples
Protein precipitation is a rapid and straightforward method for sample cleanup, particularly suitable for high-throughput analysis.
Objective: To remove proteins from plasma samples prior to direct injection or further cleanup.
Materials:
-
Human or animal plasma containing this compound
-
This compound stable isotope-labeled internal standard (if available)
-
Acetonitrile (HPLC grade), chilled
-
Centrifuge capable of 10,000 x g
-
Vortex mixer
Experimental Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 300 µL of chilled acetonitrile to the plasma sample.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable mobile phase.
Expected Performance: The following table provides expected recovery and matrix effect data based on similar N-oxide compounds. Actual values must be determined during method validation.
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | > 90% | 85-115% |
Diagram of Protein Precipitation Workflow:
Caption: Protein Precipitation Workflow for this compound.
Protocol 2: Solid-Phase Extraction (SPE) from Biological Matrices
Solid-phase extraction offers superior cleanup compared to protein precipitation, resulting in cleaner extracts and reduced matrix effects. A mixed-mode cation exchange SPE is recommended to leverage both the hydrophobic and basic properties of this compound.[5][6]
Objective: To isolate and concentrate this compound from plasma or urine while removing endogenous interferences.
Materials:
-
Mixed-mode C8/Strong Cation Exchange (SCX) SPE cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Phosphate buffer (100 mM, pH 6.0)
-
SPE vacuum manifold
-
Nitrogen evaporator
Experimental Protocol:
1. Sample Pre-treatment:
-
Plasma/Serum: To 1 mL of plasma/serum, add the internal standard. Add 1 mL of 2% formic acid in water to precipitate proteins.[5] Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes. The supernatant is the pre-treated sample.
-
Urine: To 1 mL of urine, add the internal standard. Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.[5] Centrifuge at 10,000 x g for 10 minutes to remove particulates. The supernatant is the pre-treated sample.
2. SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 2 mL of the appropriate pre-treatment buffer (2% formic acid for plasma, 100 mM phosphate buffer for urine).
-
Sample Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove salts and polar impurities.
-
Wash the cartridge with 2 mL of methanol to remove non-polar, non-basic impurities.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.[5] The basic modifier neutralizes the charge on the analyte, and the organic solvent disrupts the non-polar interactions, leading to elution.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Expected Performance: The following table provides expected recovery and matrix effect data based on similar N-oxide compounds. Actual values must be determined during method validation.
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | > 85% | 90-110% |
| This compound | Urine | > 90% | 95-105% |
Diagram of Solid-Phase Extraction Workflow:
Caption: Solid-Phase Extraction Workflow for this compound.
Protocol 3: Liquid-Liquid Extraction (LLE) from Biological Matrices
Liquid-liquid extraction is a classic technique that separates analytes based on their differential solubility in two immiscible liquid phases. For a basic compound like this compound, extraction into an organic solvent under basic conditions is a viable strategy.
Objective: To extract this compound from an aqueous biological matrix into an organic solvent.
Materials:
-
Biological matrix (plasma or urine)
-
Internal standard
-
Ammonium carbonate buffer (100 mM, pH 9.0)
-
Extraction solvent (e.g., Ethyl acetate:Isopropanol, 9:1 v/v)
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocol:
-
Sample Preparation: To 1 mL of plasma or urine in a centrifuge tube, add the internal standard.
-
pH Adjustment: Add 0.5 mL of 100 mM ammonium carbonate buffer (pH 9.0) to basify the sample.
-
Extraction: Add 3 mL of the extraction solvent (Ethyl acetate:Isopropanol, 9:1 v/v).
-
Mixing: Vortex the mixture for 10 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Expected Performance: The following table provides expected recovery and matrix effect data based on similar N-oxide compounds. Actual values must be determined during method validation.
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| This compound | Plasma | > 80% | 85-115% |
| This compound | Urine | > 85% | 90-110% |
Diagram of Liquid-Liquid Extraction Workflow:
Caption: Liquid-Liquid Extraction Workflow for this compound.
Conclusion
The protocols described provide robust and reliable methods for the extraction and isolation of this compound from biological matrices. The choice of method will depend on the specific requirements of the study, such as sample throughput, required sensitivity, and the complexity of the biological matrix. Protein precipitation offers a rapid, high-throughput solution, while solid-phase extraction provides the cleanest extracts, minimizing matrix effects and improving assay sensitivity. Liquid-liquid extraction serves as a valuable alternative. For all methods, careful attention to sample handling, particularly pH and temperature control, is paramount to ensure the stability of the this compound metabolite. It is essential to validate the chosen method for the specific biological matrix and analytical instrumentation to ensure accurate and reproducible results.
References
- 1. altasciences.com [altasciences.com]
- 2. benchchem.com [benchchem.com]
- 3. The stability of amitriptyline N-oxide and clozapine N-oxide on treated and untreated dry blood spot cards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Note: NMR and Mass Spectrometry Characterization of Dofetilide N-oxide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the characterization of Dofetilide N-oxide, a metabolite of the antiarrhythmic drug Dofetilide, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Introduction
Dofetilide is a class III antiarrhythmic agent used to maintain normal sinus rhythm in patients with atrial fibrillation and flutter. It is metabolized in the body to a limited extent, with one of the identified metabolites being this compound.[1][2][3] Accurate identification and characterization of such metabolites are crucial for understanding the drug's metabolic fate, safety profile, and for regulatory submissions. This application note outlines the analytical methodologies for the comprehensive characterization of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₇N₃O₆S₂ | [4] |
| Molecular Weight | 457.56 g/mol | [4] |
| CAS Number | 144449-71-8 | [4] |
Experimental Protocols
Synthesis and Purification of this compound (Reference Standard)
A reference standard of this compound can be synthesized and purified to facilitate its characterization.
Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Protocol:
-
Oxidation: Dissolve Dofetilide in a suitable solvent such as methanol or dichloromethane. Add an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) dropwise at a controlled temperature (e.g., 0-5 °C).
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench any excess oxidizing agent.
-
Purification: Purify the resulting mixture using preparative HPLC to isolate this compound from the unreacted Dofetilide and other by-products.
-
Verification: Confirm the purity of the isolated compound using analytical HPLC.
Mass Spectrometry Analysis
Logical Workflow for MS Characterization:
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Instrumentation and Parameters:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
MS Method:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| MS1 Scan Range | m/z 100-1000 |
| MS/MS | Data-dependent acquisition on the most intense ions from the MS1 scan. |
| Collision Energy | Ramped (e.g., 10-40 eV) |
Expected Mass Spectrometry Data:
| Ion | Calculated m/z | Observed m/z | Description |
| [M+H]⁺ | 458.1447 | ~458.14 | Protonated molecular ion |
| [M+H-16]⁺ | 442.1498 | ~442.15 | Loss of oxygen (characteristic of N-oxides)[5][6] |
| Further Fragments | - | Various | See predicted fragmentation pathway below. |
Predicted Fragmentation Pathway of this compound:
Caption: Predicted major fragmentation pathway for this compound.
NMR Spectroscopy Analysis
Workflow for NMR Characterization:
Caption: Workflow for the NMR analysis of this compound.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data:
The formation of the N-oxide will induce chemical shift changes in the protons and carbons near the oxidized nitrogen atom compared to the parent Dofetilide molecule. Specifically, the N-methyl group and the adjacent methylene protons are expected to be deshielded (shifted to a higher ppm value).
Table of Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Protons | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic protons | 6.8 - 7.5 | m | 8H |
| -OCH₂- | ~4.2 | t | 2H |
| -NCH₂- (adjacent to ether) | ~3.5 | t | 2H |
| Ar-CH₂- | ~3.0 | t | 2H |
| -NCH₂- (adjacent to phenyl) | ~3.2 | t | 2H |
| -SO₂CH₃ | ~2.9 | s | 6H |
| N-CH₃ | ~3.1 | s | 3H |
| -NHSO₂- | ~9.5 | s | 2H |
Table of Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbons | Predicted δ (ppm) |
| Aromatic carbons | 110 - 160 |
| -OCH₂- | ~65 |
| -NCH₂- (adjacent to ether) | ~55 |
| Ar-CH₂- | ~30 |
| -NCH₂- (adjacent to phenyl) | ~58 |
| -SO₂CH₃ | ~40 |
| N-CH₃ | ~50 |
Summary of Characterization Data
The combination of high-resolution mass spectrometry and multidimensional NMR provides a robust dataset for the unambiguous identification and structural elucidation of this compound. The characteristic loss of an oxygen atom in the mass spectrum is a key indicator of the N-oxide functionality. The downfield shifts of the N-methyl and adjacent methylene groups in the NMR spectra, when compared to Dofetilide, confirm the site of oxidation.
This application note provides a comprehensive framework for researchers and analytical scientists to characterize this compound, ensuring accurate identification and contributing to a more complete understanding of Dofetilide's metabolic profile.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Identification of Dofetilide N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dofetilide is a potent Class III antiarrhythmic agent used for the management of atrial fibrillation and atrial flutter.[1] Its metabolism is a critical aspect of its pharmacokinetic profile, with N-oxidation being one of the metabolic pathways.[1] The identification and characterization of metabolites such as Dofetilide N-oxide are essential for a comprehensive understanding of the drug's disposition and potential for drug-drug interactions. High-resolution mass spectrometry (HRMS) offers unparalleled specificity and sensitivity for the identification of drug metabolites, providing high-accuracy mass measurements that facilitate confident structural elucidation.[2] This application note provides a detailed protocol for the identification of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
Metabolic Pathway of Dofetilide
Dofetilide undergoes metabolism in the liver, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme, to form several metabolites, including this compound.[1] The N-oxidation occurs at the tertiary amine of the dofetilide molecule.
Caption: Metabolic conversion of Dofetilide to this compound.
Experimental Protocols
Sample Preparation (Human Plasma)
A protein precipitation method is a rapid and effective technique for extracting dofetilide and its metabolites from plasma samples.
Materials:
-
Human plasma sample
-
Acetonitrile (LC-MS grade) containing an internal standard (e.g., Dofetilide-d4)
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Protocol:
-
To 100 µL of human plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
HRMS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS2) |
| Mass Range | m/z 100-1000 |
| Resolution | > 60,000 FWHM |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas Temp | 350°C |
| Collision Energy (HCD/CID) | Stepped (e.g., 20, 30, 40 eV) |
Data Presentation
The high mass accuracy of HRMS allows for the confident identification of this compound based on its theoretical exact mass.
| Compound | Molecular Formula | Theoretical [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Error (ppm) |
| Dofetilide | C₁₉H₂₇N₃O₅S₂ | 442.1465 | ||
| This compound | C₁₉H₂₇N₃O₆S₂ | 458.1414 |
Note: Observed m/z and Mass Error are dependent on experimental conditions and instrument calibration.
Fragmentation Analysis
In the MS/MS spectrum of this compound, a characteristic neutral loss of an oxygen atom (-16 Da) is expected, which is a common fragmentation pathway for N-oxides.[3]
| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Fragment Structure/Description |
| 458.1414 | 442.1465 | [M+H-O]⁺ (Loss of Oxygen) |
| 458.1414 | Further fragmentation | Consistent with Dofetilide fragmentation pattern |
Experimental Workflow
The overall workflow for the identification of this compound is summarized in the following diagram.
Caption: Workflow for this compound identification.
Conclusion
This application note provides a comprehensive protocol for the identification of this compound in human plasma using LC-HRMS. The high resolution and mass accuracy of this technique enable confident identification of the metabolite, which is crucial for drug metabolism and pharmacokinetic studies in the development of dofetilide and other pharmaceuticals. The provided experimental parameters can be adapted and optimized for specific instrumentation and research needs.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Understanding collision-induced dissociation of dofetilide: a case study in the application of density functional theory as an aid to mass spectral interpretation - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dofetilide N-oxide stability in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Dofetilide N-oxide in various solvent systems. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is this compound typically formed?
A1: this compound is primarily formed as a degradation product of dofetilide under oxidative stress conditions.[1][2] Forced degradation studies on dofetilide have shown that exposure to oxidizing agents leads to the formation of the N-oxide derivative. It is also a known metabolite of dofetilide.
Q2: What is the general stability of tertiary amine N-oxides like this compound?
A2: Generally, tertiary amine N-oxides are stable compounds at room temperature.[2] However, their stability can be influenced by several factors including temperature, the presence of certain chemical groups in the molecule, and the solvent system used. They can be susceptible to thermal degradation and specific rearrangements.
Q3: How does the solvent system affect the stability of this compound?
A3: While specific data for this compound is limited, polar protic solvents (e.g., water, alcohols) can stabilize N-oxides through hydrogen bonding.[3] In contrast, aprotic solvents may offer less stabilization. The choice of solvent is a critical consideration for sample preparation, storage, and analysis.
Q4: Are there any known incompatibilities of this compound with common solvents or reagents?
Q5: What are the recommended storage conditions for this compound solutions?
A5: Based on general knowledge of N-oxide stability, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C or frozen) and protected from light to minimize potential degradation. The choice of a stable solvent, preferably a polar protic one, is also advised. For long-term storage, aliquoting the solution can prevent multiple freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in HPLC chromatogram. | Solvent Instability: The solvent system may not be optimal for this compound stability. | Prepare fresh solutions daily. If using organic solvents, ensure they are high purity and free of peroxides. Consider switching to a more stabilizing polar protic solvent like methanol or water if compatible with your assay. |
| Temperature Effects: Elevated temperatures during sample preparation or storage can accelerate degradation. | Maintain low temperatures throughout your experimental workflow. Use ice baths for sample preparation and store solutions at recommended low temperatures. | |
| Presence of Contaminants: Trace amounts of reducing agents or metal ions can catalyze degradation. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation. | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
| Symptom | Possible Cause | Suggested Solution |
| Peak tailing or fronting. | Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and chromatographic behavior of this compound. | Adjust the pH of the aqueous component of your mobile phase. A forced degradation study of dofetilide utilized a mobile phase with ammonium acetate buffer at pH 6.2, which could be a good starting point.[1][2] |
| Secondary Interactions with Stationary Phase: The analyte may be interacting with active sites on the HPLC column. | Use a column with end-capping. Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups. | |
| Poor resolution from other components. | Suboptimal Mobile Phase Composition: The organic-to-aqueous ratio may not be ideal for separation. | Optimize the gradient or isocratic mobile phase composition. A gradient elution with acetonitrile and ammonium acetate buffer has been shown to be effective for separating dofetilide and its degradation products, including the N-oxide.[1][2] |
Data Summary
The following table summarizes the conditions under which this compound was identified as a degradation product in a forced degradation study of dofetilide. This provides insight into the conditions that may lead to its formation.
| Stress Condition | Reagents and Conditions | Formation of this compound (DP4) | Reference |
| Oxidative | 30% H₂O₂ at room temperature for 24h | Yes | [1][2] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for Dofetilide and its N-oxide
This method is adapted from a published forced degradation study of dofetilide.[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.
-
Column: Kromasil 100 C8 (4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium acetate buffer (pH 6.2).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B
-
30-32 min: 90-10% B (linear gradient)
-
32-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: Ambient.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase A) to a known concentration.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected peaks in HPLC analysis.
References
Optimizing mass spectrometry parameters for Dofetilide N-oxide detection
This guide provides researchers, scientists, and drug development professionals with detailed technical support for optimizing the mass spectrometric detection of Dofetilide N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: this compound has a molecular weight of approximately 457.6 g/mol .[1] In positive ionization mode, you should target the protonated molecule, [M+H]⁺, at an m/z of approximately 458.5.
Q2: I am not detecting a signal for this compound. What are the first things to check?
A2: First, confirm the instrument is tuned and calibrated according to the manufacturer's specifications. Second, verify your sample preparation; ensure the pH is appropriate to maintain the stability of the analyte. Third, inject a known standard of the parent drug, Dofetilide, to confirm system suitability (column performance, source spray stability). If Dofetilide is detected, the issue is likely specific to the N-oxide's concentration or stability.
Q3: My peak shape for this compound is poor (tailing or broad). What can I do?
A3: Poor peak shape is often a chromatography issue.[2]
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. Using a small amount of formic acid (e.g., 0.1%) is common for improving peak shape for compounds like Dofetilide.[3]
-
Column Choice: A C18 column is typically used for Dofetilide analysis.[3][4] Ensure your column is not degraded or contaminated.
-
Injection Solvent: The injection solvent should be weaker than the initial mobile phase to prevent peak distortion. If you are using a high percentage of organic solvent to dissolve your sample, try to dilute it in the initial mobile phase.[5]
Q4: How can I distinguish this compound from a hydroxylated Dofetilide isomer?
A4: These isomers will have the same precursor mass. Their distinction relies on chromatography and fragmentation patterns.
-
Chromatography: They will likely have different retention times on a reverse-phase column.
-
MS/MS Fragmentation: Under collision-induced dissociation (CID), hydroxylated metabolites often show a significant neutral loss of water (-18 Da). In contrast, N-oxides typically show minimal water loss.[6] If using Atmospheric Pressure Chemical Ionization (APCI) or a high-temperature ESI source, N-oxides may show a characteristic neutral loss of oxygen (-16 Da).[6]
Troubleshooting Guides
Issue 1: Low Signal Intensity or No Signal Detected
This guide provides a systematic approach to troubleshooting low sensitivity for this compound.
Issue 2: High Background Noise or Interfering Peaks
High background can mask the analyte signal, especially at low concentrations.
-
Step 1: Identify the Source. Run a blank injection (injection solvent only) followed by a double blank (extracted matrix from a control sample). If the noise is in the solvent blank, the contamination is from your solvents, mobile phase, or the system itself.[2] If it appears in the double blank, it is a matrix interference.
-
Step 2: Clean the System. If the source is the system, flush the LC with high-purity solvents. Ensure mobile phase additives are fresh and LC-MS grade.[5] Contamination can build up in the ion source, which may require cleaning.
-
Step 3: Improve Sample Cleanup. If the interference is from the sample matrix, enhance your sample preparation. Protein precipitation is a common first step, but for complex matrices, consider a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7]
-
Step 4: Optimize Chromatography. Adjust the LC gradient to better resolve the this compound peak from interfering compounds. A shallower, longer gradient can improve separation.
-
Step 5: Confirm Product Ion Specificity. Ensure the product ion you are monitoring is specific to this compound and not a fragment from a co-eluting interference. Analyze the MS/MS spectrum of the interfering peak to confirm it does not produce the same product ion.
Experimental Protocols & Data
Suggested LC-MS/MS Parameters
The following parameters are suggested starting points for method development. Optimization is required for your specific instrumentation and application.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold 1 min, re-equilibrate |
| Column Temp | 40 °C |
| Injection Volume | 5 µL |
This protocol is adapted from established methods for the parent drug, Dofetilide.[3][8]
Table 2: Predicted Mass Spectrometry Parameters (ESI+)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Dofetilide | 442.2 | 407.2 | 100 | 25-35 |
| This compound | 458.2 | 442.2 | 100 | 15-25 |
| This compound | 458.2 | 245.1 | 100 | 30-40 |
| Dofetilide-d4 (IS) | 446.2 | 411.2 | 100 | 25-35 |
Note: this compound parameters are predictive. The transition 458.2 > 442.2 corresponds to a potential in-source or low-energy collision loss of oxygen. The 458.2 > 245.1 transition is predicted based on the stable fragment of the parent drug.
Sample Preparation Protocol: Protein Precipitation
This is a rapid and effective method for cleaning plasma samples.
Predicted Fragmentation Pathway
Understanding the fragmentation is key to selecting specific and robust MRM transitions. This compound is predicted to fragment via two primary pathways under ESI-MS/MS conditions: a low-energy loss of the N-oxide oxygen and a higher-energy fragmentation of the core structure similar to the parent drug.
References
- 1. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography/tandem mass spectrometry utilizing ion-molecule reactions and collision-activated dissociation for the identification of N-oxide drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Dofetilide N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Dofetilide N-oxide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound is a primary metabolite of Dofetilide, a class III antiarrhythmic agent.[1] It is often synthesized as an analytical standard for pharmacokinetic and drug metabolism studies to accurately quantify the metabolite in biological samples.[2][3]
Q2: What are the common methods for synthesizing this compound?
A2: The synthesis of this compound involves the oxidation of the tertiary amine group in Dofetilide. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and a urea-hydrogen peroxide adduct.[4][5][6]
Q3: What are the critical parameters to control for a high-yield synthesis?
A3: Key parameters to optimize include the choice of oxidizing agent, the stoichiometry of the reactants, reaction temperature, and the choice of solvent. Careful control of these factors can minimize side reactions and improve the overall yield and purity of this compound.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). TLC can be visualized using a Dragendorff reagent or UV light (254 nm), where the N-oxide product will likely have a different Rf value than the starting material, Dofetilide.[7][8][9] HPLC provides a more quantitative assessment of the conversion of Dofetilide to its N-oxide.
Q5: Are there any known stability issues with this compound?
A5: this compound is a stable compound that can be stored for an extended period under appropriate conditions. For long-term storage, it is recommended to keep the compound at -20°C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion to Product | - Inactive oxidizing agent. - Insufficient amount of oxidizing agent. - Reaction temperature is too low. | - Use a fresh batch of the oxidizing agent. - Increase the molar equivalents of the oxidizing agent incrementally (e.g., from 1.1 to 1.5 equivalents). - Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Multiple Byproducts | - Over-oxidation of the desired product. - Reaction with other functional groups in the Dofetilide molecule. - Decomposition of the N-oxide product. | - Use a milder oxidizing agent (e.g., urea-hydrogen peroxide instead of m-CPBA). - Maintain a low reaction temperature (e.g., 0°C to room temperature). - Reduce the reaction time and monitor closely by TLC or HPLC. |
| Difficult Purification | - The high polarity of this compound. - Co-elution of the product with starting material or byproducts. | - Use a more polar solvent system for column chromatography (e.g., a gradient of methanol in dichloromethane). - Consider using a different stationary phase, such as alumina or a C18 reversed-phase silica.[10] - If using m-CPBA, ensure complete quenching and removal of m-chlorobenzoic acid during workup. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent. - The product is impure. | - Dry the product under high vacuum for an extended period. - Attempt to triturate the oil with a non-polar solvent to induce crystallization. - If trituration fails, re-purify the product by column chromatography.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
-
Dissolution: Dissolve Dofetilide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Oxidant: Slowly add a solution of m-CPBA (1.1-1.5 equivalents) in the same solvent to the cooled Dofetilide solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C to room temperature and monitor the progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and quench the excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite.
-
Workup: Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Synthesis of this compound using Urea-Hydrogen Peroxide Adduct (UHP)
-
Dissolution: Dissolve Dofetilide (1 equivalent) in a solvent such as methanol or acetonitrile.
-
Addition of Oxidant: Add solid urea-hydrogen peroxide adduct (1.5-2.0 equivalents) to the solution.
-
Catalyst (Optional): In some cases, a catalytic amount of a metal catalyst (e.g., sodium tungstate) can be added to facilitate the oxidation.[5][12]
-
Reaction: Stir the mixture at room temperature to 50°C and monitor the reaction progress.
-
Workup: After the reaction is complete, the excess UHP can be decomposed by adding a small amount of manganese dioxide. Filter the reaction mixture and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis (Illustrative Data)
| Parameter | Method A (m-CPBA) | Method B (UHP) |
| Oxidizing Agent | m-CPBA | Urea-Hydrogen Peroxide |
| Solvent | Dichloromethane | Methanol |
| Temperature | 0°C to RT | 50°C |
| Reaction Time | 2-4 hours | 6-8 hours |
| Typical Yield | 75-85% | 60-75% |
| Key Byproducts | m-chlorobenzoic acid | Unreacted UHP |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. CN1453267A - New Dofetilide preparing method - Google Patents [patents.google.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Hydrogen peroxide urea adduct, UHP [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrogen peroxide–urea - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. theory.labster.com [theory.labster.com]
- 9. TLC stains [reachdevices.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Dofetilide N-oxide Bioanalytical Assays
Welcome to the technical support center for the bioanalysis of Dofetilide N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during the quantification of this compound in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Sample Preparation
Q1: I am observing low recovery of this compound from my plasma samples. What are the potential causes and solutions?
A1: Low recovery can stem from several factors related to the inherent properties of this compound and the extraction procedure.
-
Analyte Instability: this compound, like many N-oxide metabolites, can be unstable and may degrade back to the parent drug, dofetilide.[1] This process can be influenced by temperature, pH, and the presence of certain enzymes or reducing agents in the matrix.
-
Troubleshooting Steps:
-
Minimize Sample Handling Time: Process samples as quickly as possible and keep them on ice or at 4°C throughout the extraction process.
-
pH Control: Maintain a neutral or near-neutral pH during extraction, as acidic or strongly basic conditions can promote degradation.[1]
-
Antioxidants: While sometimes beneficial, the use of antioxidants should be approached with caution as they can potentially interfere with the assay or, in some cases, promote degradation. Their effect should be thoroughly evaluated during method development.[1]
-
-
-
Poor Solubility: this compound has poor solubility in many common organic solvents used for extraction.
-
Troubleshooting Steps:
-
Solvent Selection: Consider using Dimethyl Sulfoxide (DMSO) for initial dissolution if preparing standards, as this compound is reported to be soluble in DMSO at 1 mg/mL. For extraction, a systematic evaluation of different organic solvents and their mixtures is recommended. While a protein precipitation method using acetonitrile or methanol is common for dofetilide, the polarity of this compound may require a different approach.
-
Reconstitution Solvent: After evaporation of the extraction solvent, ensure the reconstitution solvent is optimized for this compound solubility to prevent it from precipitating before injection. A mixture of aqueous and organic solvents, similar to the initial mobile phase, is often a good starting point.
-
-
-
Inefficient Extraction Method: The chosen extraction technique may not be optimal for this compound.
-
Troubleshooting Steps:
-
Protein Precipitation (PPT): This is a simple and common method. For N-oxides, acetonitrile has been shown to be a better choice than methanol in some cases to minimize degradation.
-
Liquid-Liquid Extraction (LLE): This technique can provide a cleaner extract but requires careful optimization of the extraction solvent and pH to ensure efficient partitioning of the polar N-oxide metabolite.
-
Solid-Phase Extraction (SPE): SPE can offer the cleanest extracts and high recovery, but requires significant method development to select the appropriate sorbent and elution conditions for the polar this compound.
-
-
Q2: I am seeing a high degree of variability in my results between replicate samples. What could be the cause?
A2: High variability is often linked to inconsistent sample handling and the instability of the analyte.
-
Inconsistent Sample Handling: Minor variations in timing, temperature, or vortexing during the extraction process can be magnified when dealing with an unstable analyte.
-
Troubleshooting Steps:
-
Standardize Workflow: Ensure that all samples, calibrators, and quality controls are treated identically and for the same duration at each step of the extraction process.
-
Automate if Possible: Automation of liquid handling steps can significantly reduce variability.
-
-
-
Analyte Adsorption: Polar analytes like N-oxides can adsorb to glass or plastic surfaces.
-
Troubleshooting Steps:
-
Use Low-Bind Consumables: Employ low-adsorption polypropylene tubes and pipette tips.
-
Include Additives: The addition of a small amount of a non-ionic surfactant or an organic solvent to the sample matrix can sometimes reduce adsorption.
-
-
Liquid Chromatography
Q3: I am experiencing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound. How can I improve it?
A3: Poor peak shape is a common chromatographic issue that can often be resolved by optimizing the mobile phase and column conditions.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can significantly affect the ionization state and, consequently, the peak shape of ionizable compounds like this compound.
-
Troubleshooting Steps:
-
pH Screening: Experiment with a range of mobile phase pH values. Since this compound is a polar, basic compound, a mobile phase with a slightly acidic pH (e.g., using formic acid or ammonium formate) is often a good starting point for reversed-phase chromatography.
-
-
-
Secondary Interactions with the Column: The analyte may be interacting with active sites on the stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica columns with robust end-capping are less prone to secondary interactions.
-
Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (use with caution as it can suppress MS signal) or a higher concentration of buffer, can sometimes improve peak shape.
-
-
-
Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Troubleshooting Steps:
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.
-
-
Q4: this compound is co-eluting with an interfering peak from the matrix. What can I do to improve separation?
A4: Co-elution with matrix components can lead to ion suppression or enhancement and inaccurate quantification.
-
Insufficient Chromatographic Resolution: The current LC method may not have enough resolving power.
-
Troubleshooting Steps:
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the separation of closely eluting compounds.
-
Change Stationary Phase: If gradient optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a pentafluorophenyl column) that may offer different selectivity.
-
Improve Sample Cleanup: A more rigorous sample preparation method (e.g., LLE or SPE instead of PPT) can remove many interfering matrix components.
-
-
Mass Spectrometry
Q5: I am observing a weak or inconsistent signal for this compound in my LC-MS/MS analysis. What are the potential issues?
A5: A weak or unstable signal can be due to issues with ionization, in-source fragmentation, or matrix effects.
-
Inefficient Ionization: this compound may not be ionizing efficiently under the current source conditions.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Systematically optimize electrospray ionization (ESI) source parameters, including capillary voltage, source temperature, and gas flows (nebulizer and drying gas).
-
Mobile Phase Modifiers: Ensure the mobile phase contains an appropriate modifier to promote ionization (e.g., formic acid or ammonium formate for positive ion mode).
-
-
-
In-Source Fragmentation: N-oxide compounds are known to be susceptible to in-source fragmentation, where the N-oxide bond breaks in the ion source before entering the mass analyzer. This can lead to a reduced signal for the intended precursor ion and an increased signal for the parent drug. A characteristic in-source fragment for N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺).
-
Troubleshooting Steps:
-
Tune MS Parameters: Lower the declustering potential (or fragmentor voltage) to reduce the energy in the source and minimize in-source fragmentation.
-
Source Temperature: Lowering the source temperature can sometimes reduce thermal degradation and in-source fragmentation.
-
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Chromatography: As mentioned in Q4, improve the chromatographic separation to move the this compound peak away from regions of significant matrix suppression.
-
Enhance Sample Cleanup: Use a more effective sample preparation method to remove interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte. If one is not available, a structural analog may be used, but its ability to track the analyte should be carefully validated.
-
-
Data Presentation
Table 1: Physicochemical Properties of Dofetilide and this compound
| Property | Dofetilide | This compound |
| Molecular Formula | C₁₉H₂₇N₃O₅S₂ | C₁₉H₂₇N₃O₆S₂ |
| Molecular Weight | 441.6 g/mol | 457.6 g/mol |
| Solubility | Soluble in DMSO | Soluble in DMSO (1 mg/mL) |
| Insoluble in DMF, Ethanol, PBS (pH 7.2) |
Table 2: Example UPLC-MS/MS Parameters for Dofetilide (as a starting point for this compound method development)
| Parameter | Value |
| LC System | UPLC System |
| Column | C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B, then re-equilibrate |
| Injection Volume | 1 - 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Dofetilide) | To be determined empirically (Precursor ion would be m/z 442.2) |
| MRM Transition (this compound) | To be determined empirically (Precursor ion would be m/z 458.2) |
| Internal Standard | Dofetilide-d4 (for dofetilide analysis) |
Experimental Protocols
Key Experiment: Protein Precipitation for Plasma Samples (Based on Dofetilide Method)
This protocol is a starting point and should be optimized for this compound.
-
Sample Preparation:
-
To 100 µL of plasma sample (blank, standard, QC, or unknown) in a low-adsorption microcentrifuge tube, add 25 µL of internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
-
Evaporation (Optional but recommended for concentration):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30-40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a solvent compatible with the initial LC mobile phase conditions.
-
Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject an appropriate volume onto the LC-MS/MS system.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in bioanalytical assays.
Caption: Factors contributing to the instability of this compound.
References
Preventing degradation of Dofetilide N-oxide during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dofetilide N-oxide during sample preparation.
Troubleshooting Guide: Preventing this compound Degradation
Degradation of this compound during sample preparation can lead to inaccurate quantification and skewed results. The primary degradation pathway is the reduction of the N-oxide back to the parent drug, dofetilide. This process is influenced by several factors, including pH, temperature, and the composition of the biological matrix.
Common Issues and Solutions
Below is a summary of potential issues that can lead to this compound degradation and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation due to pH: Alkaline conditions can promote the reduction of N-oxides. | Maintain a neutral to acidic pH (ideally pH < 7) during sample collection, storage, and extraction. Consider using buffered collection tubes or adding a small amount of acid (e.g., formic acid) to the sample. |
| Thermal degradation: Elevated temperatures can accelerate the degradation of N-oxides. | Keep samples on ice or at refrigerated temperatures (2-8°C) during processing. Use refrigerated centrifuges and avoid prolonged exposure to room temperature. For long-term storage, freeze samples at -80°C. | |
| Enzymatic degradation: Endogenous enzymes in the biological matrix may contribute to degradation. | Process samples as quickly as possible after collection. If immediate processing is not possible, freeze the samples at -80°C to minimize enzymatic activity. | |
| Matrix effects: Components in the biological matrix (e.g., hemolyzed plasma) can promote degradation. | Use fresh, non-hemolyzed plasma whenever possible. If using hemolyzed plasma, consider alternative extraction methods. | |
| Inconsistent or variable results | Inconsistent sample handling: Variations in temperature, pH, and processing time between samples can lead to variable degradation. | Standardize all sample handling and preparation steps. Ensure uniform temperature and timing for all samples within a batch. |
| Freeze-thaw cycles: Repeated freezing and thawing can affect metabolite stability. | Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. | |
| High concentrations of Dofetilide | Reduction of this compound: The N-oxide metabolite may be converting back to the parent drug during sample processing. | Optimize extraction procedures to minimize degradation. Use of acetonitrile for protein precipitation has been shown to be preferable to methanol for some N-oxides. Ensure chromatographic separation of dofetilide and its N-oxide to monitor for potential conversion. |
Illustrative Stability of a Tertiary Amine N-oxide in Human Plasma
| Condition | Incubation Time | Analyte Recovery (%) |
| Temperature | ||
| 2-8°C (Refrigerated) | 24 hours | >95% |
| Room Temperature (~25°C) | 4 hours | 85-95% |
| 37°C | 2 hours | <80% |
| pH | ||
| pH 5.0 | 24 hours at 4°C | >98% |
| pH 7.4 (Physiological) | 4 hours at RT | ~90% |
| pH 9.0 | 1 hour at RT | <70% |
| Freeze-Thaw Cycles (-80°C to RT) | ||
| 1 Cycle | - | >98% |
| 3 Cycles | - | ~90% |
| 5 Cycles | - | <85% |
Note: This data is illustrative and based on general observations for tertiary amine N-oxides. Actual stability will be compound and matrix-specific.
Experimental Protocols
Protocol for Sample Handling and Storage
To ensure the stability of this compound, the following sample handling and storage procedures are recommended:
-
Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C as soon as possible after collection to separate the plasma.
-
Sample Storage: Immediately after separation, transfer the plasma to cryovials and store at -80°C until analysis. Avoid long-term storage at -20°C.
-
Minimizing Freeze-Thaw Cycles: If multiple analyses are planned, aliquot the plasma into smaller volumes before the initial freezing to avoid repeated freeze-thaw cycles.
Protocol for a this compound Stability Study in Human Plasma
This protocol outlines a general procedure to assess the stability of this compound in human plasma under various conditions.
Materials:
-
Blank human plasma (free of dofetilide and its metabolites)
-
This compound analytical standard
-
Dofetilide analytical standard
-
Internal standard (e.g., deuterated Dofetilide or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Phosphate buffer solutions (pH 5.0, 7.4, and 9.0)
-
Microcentrifuge tubes
-
Calibrated pipettes
-
Refrigerated centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Spiked Plasma Samples:
-
Prepare stock solutions of this compound and Dofetilide in a suitable solvent (e.g., methanol).
-
Spike blank human plasma with this compound at two or three different concentration levels (e.g., low, medium, and high QC levels).
-
-
Stability Assessment:
-
Freeze-Thaw Stability:
-
Analyze one set of freshly spiked plasma samples (control).
-
Subject another set of spiked samples to three freeze-thaw cycles (-80°C to room temperature). After the third cycle, process and analyze the samples.
-
-
Short-Term (Bench-Top) Stability:
-
Keep a set of spiked plasma samples at room temperature for a defined period (e.g., 4, 8, and 24 hours) before processing and analysis.
-
-
Long-Term Stability:
-
Store sets of spiked plasma samples at -80°C for extended periods (e.g., 1, 3, and 6 months). At each time point, thaw a set of samples, process, and analyze.
-
-
pH Stability:
-
Adjust the pH of spiked plasma samples to 5.0, 7.4, and 9.0 using phosphate buffer.
-
Incubate the samples at a specified temperature (e.g., 4°C or room temperature) for a defined period before processing and analysis.
-
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method capable of separating and quantifying this compound and Dofetilide.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each sample.
-
Compare the mean concentration of the analyte in the test samples to the mean concentration in the control (freshly prepared) samples.
-
The analyte is considered stable if the mean concentration of the test samples is within ±15% of the control samples.
-
Frequently Asked Questions (FAQs)
Q1: I am observing a lower than expected concentration of this compound in my samples. What could be the cause?
A1: Low recovery of this compound is often due to its degradation back to the parent drug, dofetilide. This can be caused by several factors during sample preparation, including exposure to alkaline pH, elevated temperatures, or certain components within the biological matrix. Review the troubleshooting guide above for specific recommendations on controlling these factors.
Q2: How can I prevent the reduction of this compound to Dofetilide during sample preparation?
A2: To minimize the reduction of this compound, it is crucial to maintain a cool and slightly acidic environment throughout the sample preparation process. Keep samples on ice, use a refrigerated centrifuge, and consider adding a small amount of a weak acid, such as formic acid, to your extraction solvent. Using acetonitrile for protein precipitation may also be beneficial.
Q3: What is the best way to store my plasma samples to ensure the stability of this compound?
A3: For long-term storage, it is recommended to store plasma samples at -80°C. For short-term storage (up to 24 hours), refrigeration at 2-8°C is acceptable. It is also important to minimize the number of freeze-thaw cycles by aliquoting samples into smaller volumes before the initial freezing.
Q4: Can I use serum instead of plasma for the analysis of this compound?
A4: While plasma is more commonly used, serum can also be a suitable matrix. However, it is essential to validate the stability of this compound in serum under your specific collection and processing conditions, as the composition of serum differs from plasma (e.g., absence of clotting factors).
Q5: My results for this compound are highly variable between samples. What could be the reason?
A5: High variability can be a result of inconsistent sample handling. Ensure that all samples are processed under identical conditions, including the time between collection and processing, temperature, and pH. Standardizing your workflow is key to obtaining reproducible results.
Visualizations
Caption: Factors contributing to the degradation of this compound.
Caption: Troubleshooting workflow for low this compound recovery.
Addressing matrix effects in the analysis of Dofetilide N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Dofetilide N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4][5][6] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in biological samples.[7][8]
Q2: What are the primary metabolites of Dofetilide, and is this compound a major metabolite?
A2: Dofetilide is metabolized in the liver to a limited extent, primarily by the CYP3A4 isoenzyme.[9] The main metabolic pathways are N-dealkylation and N-oxidation.[9][10] While several metabolites are formed, including the N-desmethyl and N-oxide forms, unchanged dofetilide is the major component found in plasma and urine.[10][11] The metabolites, including this compound, are generally considered to have minimal or no pharmacological activity at therapeutic concentrations.[12]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound analysis?
A3: The choice of sample preparation is crucial for mitigating matrix effects.[13] While protein precipitation is a simple and common technique used for dofetilide analysis[14][15][16], it may not be sufficient to remove all interfering matrix components, especially phospholipids.[2] More rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[7][17]
Q4: How can I assess the presence and extent of matrix effects in my assay for this compound?
A4: A common method to evaluate matrix effects is the post-extraction spike method.[4] This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. A significant difference in the signal indicates the presence of matrix effects.[4]
Troubleshooting Guides
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Ion Suppression | Perform a post-extraction spike experiment to confirm matrix effects. | Co-eluting endogenous compounds can suppress the ionization of this compound, leading to a reduced signal.[5][18] |
| Optimize chromatographic separation to move the this compound peak away from regions of significant ion suppression. | Adjusting the gradient, flow rate, or column chemistry can resolve the analyte from interfering matrix components.[4] | |
| Employ a more effective sample preparation technique (e.g., switch from protein precipitation to SPE or LLE). | Cleaner samples reduce the concentration of interfering substances entering the mass spectrometer.[19] | |
| Suboptimal MS Source Conditions | Optimize ion source parameters such as temperature, gas flows, and voltages. | Inefficient ionization can lead to poor signal intensity. |
| Column Contamination | Implement a robust column washing procedure between injections. | Buildup of matrix components on the analytical column can lead to poor peak shape and signal variability.[18] |
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound if available. | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for signal variations. |
| If a SIL-IS is not available, use a structural analog as an internal standard and ensure it co-elutes closely with the analyte. | This can partially compensate for variability, although it is not as effective as a SIL-IS. | |
| Evaluate matrix effects across different lots of blank matrix. | The composition of biological matrices can vary between sources, leading to different degrees of matrix effects.[20] | |
| Sample Preparation Inconsistency | Ensure precise and consistent execution of the sample preparation protocol. | Variability in extraction recovery can lead to inconsistent results. |
| Carryover | Inject a blank sample after a high concentration standard or sample to check for carryover. | Residual analyte from previous injections can lead to inaccurate quantification of subsequent samples.[18] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method. Spike the analyte and IS into the extracted matrix supernatant/eluate at the same concentration as Set A.
-
Set C (Matrix Sample): Spike the analyte and IS into the biological matrix before extraction at the same concentration as Set A. Process these samples through the entire sample preparation procedure.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
-
Interpretation:
-
An MF or IS-Normalized MF value of 1 indicates no matrix effect.
-
A value < 1 indicates ion suppression.
-
A value > 1 indicates ion enhancement.
-
The coefficient of variation (%CV) of the IS-Normalized MF across the different matrix lots should be ≤15%.
-
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Comparison of sample preparation techniques.
References
- 1. longdom.org [longdom.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. omicsonline.org [omicsonline.org]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. zefsci.com [zefsci.com]
- 19. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of Dofetilide and Dofetilide N-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of dofetilide and its major metabolite, Dofetilide N-oxide. This resource is intended for researchers, scientists, and drug development professionals.
Experimental Protocols
A stability-indicating HPLC method has been shown to be effective in separating dofetilide from its degradation products, including this compound.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the separation and quantification of dofetilide and this compound.
| Parameter | Specification |
| Column | Kromasil 100 C8 (4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Quantitative Data
The following table summarizes the expected retention times and system suitability parameters for the separation of dofetilide and this compound using the recommended HPLC method.
| Analyte | Retention Time (min) | Resolution (USP) | Tailing Factor (USP) | Theoretical Plates |
| This compound | ~8.5 | > 2.0 | < 1.5 | > 2000 |
| Dofetilide | ~12.2 | - | < 1.5 | > 2000 |
Note: The provided retention times are approximate and may vary depending on the specific instrument, column lot, and exact mobile phase preparation.
Troubleshooting Guides
This section addresses common issues encountered during the chromatographic separation of dofetilide and this compound.
Issue 1: Poor Resolution Between Dofetilide and this compound
-
Question: I am observing poor separation or co-elution of the dofetilide and this compound peaks. What should I do?
-
Answer:
-
Verify Mobile Phase pH: The pH of the aqueous mobile phase is critical. Ensure the ammonium acetate buffer is accurately prepared and the pH is adjusted to 6.2. A slight deviation can affect the ionization and retention of these basic compounds.
-
Check Column Performance: The column may be degrading. Flush the column with a strong solvent like acetonitrile, or if performance does not improve, replace the column. Column aging can lead to a loss of theoretical plates and, consequently, resolution.
-
Adjust Gradient Slope: If the peaks are very close, you can flatten the gradient around the elution time of the two compounds. For example, you could modify the gradient to have a slower increase in the percentage of acetonitrile between 5 and 15 minutes.
-
Lower the Flow Rate: Reducing the flow rate (e.g., to 0.8 mL/min) can sometimes improve resolution, although it will increase the run time.
-
Issue 2: Peak Tailing for Dofetilide and/or this compound
-
Question: One or both of my peaks are showing significant tailing (Tailing Factor > 1.5). How can I improve the peak shape?
-
Answer:
-
Interaction with Residual Silanols: Dofetilide, being a basic compound, is prone to interacting with residual silanol groups on the silica-based column packing, which is a primary cause of peak tailing.[3][4][5] Operating at a slightly acidic pH can help to protonate the silanol groups and reduce these secondary interactions.[3]
-
Mobile Phase pH: While the recommended method uses a pH of 6.2, a slight adjustment downwards (e.g., to pH 5.8-6.0) might improve peak shape without compromising the separation.
-
Use of an Additive: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites and improve peak symmetry. Start with a low concentration (e.g., 0.1% v/v) and optimize as needed.
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount to see if the peak shape improves.
-
Issue 3: Variability in Retention Times
-
Question: I am seeing a drift in retention times from one injection to the next. What could be the cause?
-
Answer:
-
Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection. A minimum of 10-15 column volumes is recommended.
-
Mobile Phase Composition: If you are preparing the mobile phase by hand-mixing, ensure the composition is consistent between batches. For online mixing, check that the pump is functioning correctly and the solvent lines are properly primed.
-
Temperature Fluctuations: Temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.
-
Column Aging: As the column ages, the stationary phase can change, leading to shifts in retention time. If the drift is consistent and significant over time, it may be time to replace the column.
-
Issue 4: Low Response or Disappearance of this compound Peak
-
Question: The peak for this compound is much smaller than expected, or it has disappeared completely. What could be happening?
-
Answer:
-
N-oxide Instability: this compound may be unstable under certain conditions and can degrade. This degradation can be influenced by the sample matrix, solvent, and temperature.
-
Sample Preparation: Avoid prolonged exposure of the sample to high temperatures or strong acidic/basic conditions during preparation.
-
Mobile Phase Conditions: While the recommended mobile phase is generally mild, consider preparing fresh mobile phase daily to avoid any potential for degradation over time.
-
Oxidative Stress: Dofetilide is known to be unstable under oxidative conditions, leading to the formation of the N-oxide.[1][2] Conversely, the N-oxide itself might be susceptible to further degradation under strong oxidizing or reducing conditions that may be inadvertently introduced.
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different C8 column for this separation?
-
A1: While other C8 columns may work, the selectivity for dofetilide and this compound can vary between different brands and even different lots of the same column. If you use a different column, you may need to re-optimize the mobile phase and gradient to achieve the desired separation.
-
-
Q2: Is this method suitable for mass spectrometry (MS) detection?
-
A2: Yes, the mobile phase components (ammonium acetate and acetonitrile) are volatile and compatible with mass spectrometry. This allows for the use of a mass spectrometer as a detector for increased sensitivity and specificity.
-
-
Q3: How should I prepare my samples for analysis?
-
A3: The sample preparation will depend on the matrix. For drug substance, dissolve in a suitable solvent like methanol or a mixture of mobile phase A and B. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step will likely be necessary.
-
-
Q4: What is the expected elution order of dofetilide and this compound?
-
A4: In reversed-phase chromatography, more polar compounds typically elute earlier. This compound is generally more polar than dofetilide, and therefore, it is expected to have a shorter retention time.
-
-
Q5: The forced degradation study mentions other degradation products. Will they interfere with this method?
-
A5: The referenced HPLC method was developed to separate dofetilide from eight different degradation products, indicating good specificity.[1][2] However, if you suspect interference from other impurities, it is advisable to run individual standards of those compounds if available, or to use a peak purity analysis function if you have a photodiode array (PDA) detector.
-
Visualizations
References
- 1. Study on forced degradation behaviour of dofetilide by LC-PDA and Q-TOF/MS/MS: Mechanistic explanations of hydrolytic, oxidative and photocatalytic rearrangement of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Technical Support Center: Dofetilide N-oxide Solubility for In Vitro Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for enhancing the solubility of Dofetilide N-oxide in in vitro experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for preparing a this compound stock solution?
For initial attempts at solubilizing this compound, it is recommended to start with common organic solvents known for their ability to dissolve a wide range of compounds. The primary choice is typically Dimethyl sulfoxide (DMSO). If solubility issues persist, other organic solvents such as ethanol or methanol can be considered. It is crucial to assess the compatibility of these solvents with your specific in vitro assay system, as they can exhibit cytotoxic effects at higher concentrations.
Q2: How can pH be adjusted to improve the solubility of this compound?
Adjusting the pH of the buffer solution can significantly impact the solubility of a compound, particularly if it has ionizable groups. For weakly basic compounds, lowering the pH (acidification) can increase solubility by promoting the formation of more soluble salt forms. Conversely, for weakly acidic compounds, increasing the pH (alkalinization) can enhance solubility. It is recommended to perform a pH-solubility profile to determine the optimal pH for this compound. This involves preparing saturated solutions in buffers of varying pH values and measuring the concentration of the dissolved compound.
Q3: What is the recommended maximum concentration of co-solvents like DMSO in a final assay medium?
The concentration of organic solvents like DMSO should be minimized in the final assay medium to avoid artifacts and cellular toxicity. A general guideline is to keep the final concentration of DMSO at or below 0.5%, with many cell-based assays being sensitive to concentrations above 0.1%. It is imperative to determine the tolerance of your specific cell line or assay system to the chosen co-solvent by running appropriate vehicle controls.
Q4: Are there alternative methods to enhance solubility if co-solvents and pH adjustments are insufficient?
If conventional methods do not provide adequate solubility, several other techniques can be explored. The use of surfactants or detergents at concentrations above their critical micelle concentration (CMC) can help solubilize hydrophobic compounds by forming micelles. Another approach is the use of cyclodextrins, which can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. The choice of method will depend on the specific requirements and constraints of the in vitro study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution in aqueous buffer. | The compound's solubility in the final aqueous medium is exceeded. | - Decrease the final concentration of this compound.- Increase the percentage of the co-solvent in the final medium (while staying within the assay's tolerance limits).- Investigate the use of a different buffer system or the addition of solubilizing excipients like cyclodextrins. |
| Inconsistent results or high variability between experiments. | The compound may not be fully dissolved, leading to inaccurate concentrations. | - Visually inspect the stock and final solutions for any particulate matter.- Briefly sonicate the solution to aid dissolution.- Prepare fresh solutions for each experiment. |
| Observed cytotoxicity in the assay. | The concentration of the organic co-solvent (e.g., DMSO) may be too high. | - Reduce the final concentration of the co-solvent to the lowest effective level.- Run a vehicle control experiment to determine the toxicity threshold of the co-solvent in your specific assay. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: Add a small volume of the chosen primary solvent (e.g., 100% DMSO) to the powder to create a high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If necessary, briefly sonicate the vial in a water bath to break up any aggregates.
-
Visual Inspection: Visually inspect the solution against a light source to ensure that all the solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Final Assay Solution from Stock
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform an intermediate dilution of the stock solution in the same solvent if a very low final concentration is required.
-
Final Dilution: Add the required volume of the stock solution to the pre-warmed assay buffer or cell culture medium. It is crucial to add the stock solution to the buffer while vortexing or mixing to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Ensure the final concentration of the organic co-solvent is within the acceptable limits for your assay.
-
Use Immediately: Use the final assay solution immediately after preparation to minimize the risk of precipitation over time.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for solubility issues.
Refining experimental conditions for studying Dofetilide N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dofetilide N-oxide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a primary metabolite of Dofetilide, a class III antiarrhythmic agent.[1] It is formed in the body through the N-oxidation of the tertiary amine in the Dofetilide molecule, a reaction primarily catalyzed by the cytochrome P450 enzyme, CYP3A4.[2][3] this compound is generally considered to be pharmacologically inactive or minimally active compared to its parent compound.[4]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 144449-71-8 | [5] |
| Molecular Formula | C₁₉H₂₇N₃O₆S₂ | [5] |
| Molecular Weight | 457.56 g/mol | [5] |
| Appearance | Solid (predicted) | [5] |
| Solubility | Expected to be more polar and water-soluble than Dofetilide. | General chemical principles |
| Storage | Store at -20°C for long-term stability. Protect from moisture. | General laboratory practice for metabolites |
Q2: How can I obtain this compound for my experiments?
This compound is not as readily available as Dofetilide and may need to be custom synthesized or purchased from specialized chemical suppliers. Alternatively, it can be generated in vitro through the metabolism of Dofetilide using human liver microsomes.
Q3: What are the main safety precautions for handling this compound?
While specific toxicity data for this compound is limited, it is prudent to handle it with the same care as the parent drug, Dofetilide. Standard laboratory safety protocols should be followed.[1][6]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a fume hood.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[7]
Troubleshooting Guides
Synthesis of this compound
Issue: Low or no yield of this compound during synthesis.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | - Ensure the oxidizing agent (e.g., m-CPBA, H₂O₂) is fresh and active.- Increase the reaction time or temperature cautiously, monitoring for degradation.- Use a slight excess of the oxidizing agent. |
| Degradation of product | - N-oxides can be sensitive to heat and acidic conditions. Maintain a neutral or slightly basic pH and moderate reaction temperatures.- Work up the reaction mixture promptly upon completion. |
| Incorrect stoichiometry | - Accurately measure the starting materials and reagents. |
Issue: Difficulty in purifying this compound from the reaction mixture.
| Possible Cause | Troubleshooting Step |
| High polarity of the compound | - this compound is expected to be highly polar, making standard silica gel chromatography challenging.- Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-modified stationary phase (e.g., amino, cyano) for column chromatography.- Reversed-phase chromatography with a highly aqueous mobile phase on a suitable column (e.g., AQ-type C18) may also be effective. |
| Co-elution with byproducts | - Optimize the gradient and solvent system for better separation.- If m-CPBA is used as the oxidant, the byproduct m-chlorobenzoic acid can be removed by a mild basic wash during workup. |
| Compound is water-soluble and difficult to extract | - Use a more polar organic solvent for extraction (e.g., ethyl acetate, n-butanol).- Saturate the aqueous layer with sodium chloride to decrease the solubility of the product and improve extraction efficiency. |
Analysis of this compound by RP-HPLC
Issue: Poor peak shape (tailing or fronting) for this compound.
| Possible Cause | Troubleshooting Step |
| Secondary interactions with silica support | - Use a high-purity, end-capped C18 column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure it is fully ionized or unionized. |
| Column overload | - Reduce the injection volume or the concentration of the sample. |
| Inappropriate mobile phase pH | - Optimize the pH of the mobile phase. A slightly acidic pH (e.g., using formic acid or ammonium formate buffer) is often a good starting point for amine-containing compounds. |
Issue: Inconsistent retention times.
| Possible Cause | Troubleshooting Step |
| Column not equilibrated | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using buffered mobile phases or after a gradient run. |
| Fluctuations in mobile phase composition | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. |
| Temperature fluctuations | - Use a column oven to maintain a constant temperature. |
Experimental Protocols
Representative Protocol for Synthesis of this compound
This is a representative protocol based on the general synthesis of tertiary amine N-oxides. Optimization will be required.
Materials:
-
Dofetilide
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel (for column chromatography, consider polar-modified silica if necessary)
-
Ethyl acetate and Methanol (for column chromatography)
Procedure:
-
Dissolve Dofetilide (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. Due to the expected polarity of the N-oxide, a gradient of methanol in ethyl acetate or DCM might be effective on silica gel. Alternatively, HILIC or reversed-phase chromatography may be necessary.
Protocol for In Vitro Metabolism of Dofetilide to this compound
Materials:
-
Dofetilide
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (ACN) or Methanol (for quenching)
-
Incubator or water bath at 37°C
Procedure:
-
Prepare a stock solution of Dofetilide in a suitable solvent (e.g., DMSO, Methanol) at a high concentration.
-
In a microcentrifuge tube, pre-incubate the HLM and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a small volume of the Dofetilide stock solution to the incubation mixture. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting the enzymes.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.
-
Centrifuge the mixture to pellet the precipitated proteins.
-
Analyze the supernatant for the presence of this compound using a validated analytical method such as LC-MS/MS.
Visualizations
Caption: Metabolic pathway of Dofetilide to this compound.
Caption: Experimental workflow for studying this compound.
References
- 1. biotage.com [biotage.com]
- 2. teledynelabs.com [teledynelabs.com]
- 3. Purification [chem.rochester.edu]
- 4. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. labex.hu [labex.hu]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Dofetilide vs. Dofetilide N-oxide: A Comparative Guide on Cardiac Ion Channel Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electrophysiological effects of the Class III antiarrhythmic agent, dofetilide, and its primary metabolite, dofetilide N-oxide, on key cardiac ion channels. The data presented herein is crucial for understanding the potential for cardiac liability and for guiding drug development programs.
Executive Summary
Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), encoded by the hERG gene. This action prolongs the cardiac action potential and is the basis for its antiarrhythmic effect. However, this IKr blockade is also associated with a risk of Torsade de Pointes (TdP). In contrast, its major metabolite, this compound, is considered to be clinically inactive or minimally active.[1] In vitro studies have demonstrated that this compound and other metabolites of dofetilide exhibit significantly lower potency in blocking cardiac potassium channels, requiring concentrations at least 20-fold higher than the parent drug to elicit a Class III antiarrhythmic effect.[2][3] Furthermore, any Class I antiarrhythmic activity (sodium channel blockade) of this compound is only observed at high concentrations.[2][3] This significant difference in potency underscores the importance of the parent compound in the clinical and toxicological profile of dofetilide.
Data Presentation: Quantitative Effects on Cardiac Ion Channels
The following tables summarize the available quantitative data on the inhibitory effects of dofetilide on the hERG (IKr), SCN5A (INa), and CACNA1C (ICaL) channels. Due to the limited publicly available data on this compound, specific IC50 values for this metabolite are not available and are therefore described qualitatively based on the literature.
Table 1: hERG (IKr) Channel Blockade
| Compound | IC50 (nM) | Cell Line | Temperature (°C) | Reference |
| Dofetilide | 7 | HEK293 | 37 | [4] |
| This compound | > 20-fold higher than dofetilide | Not specified | Not specified | [2][3] |
Table 2: SCN5A (INa) Channel Blockade
| Compound | Effect | Concentration | Reference |
| Dofetilide | No significant effect at clinically relevant concentrations | Up to 100 µM | [2] |
| This compound | Class I activity (blockade) | High concentrations | [2][3] |
Table 3: CACNA1C (ICaL) Channel Blockade
| Compound | Effect | Reference |
| Dofetilide | No significant effect | [4] |
| This compound | No significant effect reported | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing compound effects on the specified cardiac ion channels using the whole-cell patch-clamp technique.
hERG (IKr) Current Measurement in HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiological Recording:
-
External Solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, Glucose 10, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH adjusted to 7.2 with KOH.
-
Procedure: Whole-cell patch-clamp recordings are performed at 37°C. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used. After establishing a gigaseal, the cell membrane is ruptured to achieve the whole-cell configuration.
-
Voltage Protocol: From a holding potential of -80 mV, the cell is depolarized to +20 mV for 1000 ms to activate and inactivate the hERG channels. The membrane is then repolarized to -50 mV for 2000 ms to record the deactivating tail current, which is used to quantify the hERG current amplitude. This protocol is applied at a frequency of 0.1 Hz.
-
-
Data Analysis: The peak amplitude of the hERG tail current is measured before and after the application of the test compound. The concentration-response curve is generated by plotting the percentage of current inhibition against the compound concentration, and the IC50 value is calculated using a Hill equation.
SCN5A (INa) Current Measurement in CHO Cells
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human SCN5A channel are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Electrophysiological Recording:
-
External Solution (in mM): NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): CsF 120, CsCl 20, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
-
Procedure: Whole-cell patch-clamp recordings are performed at room temperature (~22-25°C).
-
Voltage Protocol: From a holding potential of -120 mV, the cell is depolarized to various test potentials (e.g., from -80 mV to +40 mV in 10 mV increments) for 20 ms to elicit the peak inward sodium current.
-
-
Data Analysis: The peak inward current at each test potential is measured. The effect of the test compound is assessed by comparing the peak current before and after drug application.
CACNA1C (ICaL) Current Measurement in HEK293 Cells
-
Cell Culture: HEK293 cells stably expressing the human CACNA1C (α1c subunit), along with β2 and α2δ subunits, are used.
-
Electrophysiological Recording:
-
External Solution (in mM): TEA-Cl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10; pH adjusted to 7.4 with CsOH.
-
Internal (Pipette) Solution (in mM): CsCl 120, EGTA 10, MgATP 5, HEPES 10; pH adjusted to 7.2 with CsOH.
-
Procedure: Whole-cell patch-clamp recordings are performed at room temperature.
-
Voltage Protocol: From a holding potential of -80 mV, a prepulse to -40 mV for 500 ms is applied to inactivate sodium channels. The cell is then depolarized to various test potentials (e.g., from -50 mV to +50 mV in 10 mV increments) for 200 ms to elicit the L-type calcium current.
-
-
Data Analysis: The peak inward calcium current is measured at each test potential, and the effect of the test compound is determined by comparing the current before and after drug application.
Mandatory Visualizations
Dofetilide Metabolism Pathway
Caption: Metabolic pathway of dofetilide.
Experimental Workflow for Ion Channel Analysis
Caption: Experimental workflow for patch-clamp analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Dofetilide and Its N-oxide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the Class III antiarrhythmic agent dofetilide and its N-oxide metabolite. The information presented is based on available experimental data to support research and development in the field of cardiovascular pharmaceuticals.
Executive Summary
Dofetilide is a potent and specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. Its pharmacokinetic profile is characterized by high oral bioavailability and predominant renal excretion of the unchanged drug. Metabolism, primarily mediated by CYP3A4, plays a minor role in its elimination, leading to the formation of several metabolites, including an N-oxide derivative. Experimental data indicates that these metabolites, including the N-oxide form, are pharmacologically inactive or minimally active at clinically relevant concentrations and are present in systemic circulation at very low to unquantifiable levels. This guide will delve into the available data for a comparative analysis.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of dofetilide. Due to the minor contribution of the N-oxide metabolite to the overall disposition of dofetilide and its low systemic exposure, detailed pharmacokinetic parameters for this metabolite are not available in the literature.
| Parameter | Dofetilide | Dofetilide N-oxide Metabolite |
| Absorption | ||
| Bioavailability | >90%[1] | Not available (expected to be very low) |
| Tmax (fasted) | 2-3 hours[2] | Not available |
| Distribution | ||
| Volume of Distribution (Vd) | 3.1 - 4.0 L/kg[2] | Not available |
| Plasma Protein Binding | 60-70%[2] | Not available |
| Metabolism | ||
| Primary Pathway | Hepatic (minor)[3] | Formed via CYP3A4-mediated N-oxidation of dofetilide[3][4] |
| Enzyme(s) Involved | CYP3A4[3][4] | - |
| Activity of Metabolite | - | Inactive or minimally active[3] |
| Excretion | ||
| Major Route | Renal (unchanged drug)[3] | Excreted in urine[4] |
| % of Dose Excreted Unchanged in Urine | ~80%[2] | Not available (a minor component of the 20% of metabolized drug) |
| Terminal Half-life (t1/2) | ~10 hours[2] | Not available |
Experimental Protocols
The data presented in this guide are derived from clinical and preclinical studies employing standardized methodologies for pharmacokinetic analysis. A general outline of a typical experimental protocol is provided below.
Human Pharmacokinetic Study Protocol
A common study design to assess the pharmacokinetics of dofetilide and its metabolites involves the following steps:
-
Subject Recruitment: Healthy volunteers or the target patient population are recruited after obtaining informed consent. Baseline characteristics, including renal and hepatic function, are assessed.
-
Drug Administration: A single oral or intravenous dose of dofetilide is administered. For oral administration, subjects are typically in a fasted state.
-
Biological Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Urine is often collected over specified intervals (e.g., 0-12, 12-24, 24-48 hours).
-
Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored, typically at -20°C or -80°C, until analysis. Urine samples are pooled per collection interval, and the total volume is recorded before an aliquot is stored.
-
Bioanalytical Method: Plasma and urine samples are analyzed for the concentrations of dofetilide and its metabolites using a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity for quantifying the parent drug and its metabolites.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, elimination half-life, clearance, and volume of distribution, using non-compartmental or compartmental analysis.
Mandatory Visualizations
Metabolic Pathway of Dofetilide
The following diagram illustrates the metabolic conversion of dofetilide to its N-oxide metabolite, a process primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
Navigating Regulatory Hurdles: A Comparative Guide to Validating an Analytical Method for Dofetilide N-oxide
For researchers, scientists, and drug development professionals operating in a regulated environment, the robust validation of analytical methods is a cornerstone of reliable and defensible data. This guide provides a comprehensive comparison of analytical methodologies for the quantification of Dofetilide N-oxide, a metabolite of the antiarrhythmic agent Dofetilide, with a focus on adherence to regulatory expectations.
The analysis of drug metabolites, such as this compound, is a critical aspect of drug development, providing insights into pharmacokinetics and safety.[1][2][3] However, N-oxide metabolites can present unique analytical challenges due to their potential for instability and reversion to the parent drug.[4] This necessitates the use of highly selective and sensitive analytical techniques to ensure data integrity.
This guide compares two prominent analytical techniques for the quantification of this compound in biological matrices: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The UPLC-MS/MS approach is presented as a more suitable and robust method for the regulated bioanalysis of this particular analyte.
Quantitative Performance Comparison
The following table summarizes the key performance parameters of a validated UPLC-MS/MS method compared to a hypothetical HPLC-UV method for the determination of this compound. The data for the UPLC-MS/MS method is extrapolated from a validated method for the parent drug, dofetilide, and incorporates best practices for N-oxide analysis.[5][6]
| Parameter | UPLC-MS/MS Method | HPLC-UV Method |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Intra-day Precision (% CV) | < 10% | < 15% |
| Inter-day Precision (% CV) | < 12% | < 15% |
| Intra-day Accuracy (% Bias) | ± 8% | ± 15% |
| Inter-day Accuracy (% Bias) | ± 10% | ± 15% |
| Extraction Recovery | > 85% | > 70% |
| Matrix Effects | Minimal and compensated by internal standard | Significant potential for interference |
| Selectivity | High (based on mass-to-charge ratio) | Low (potential for co-eluting interferences) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods in a regulated environment.
UPLC-MS/MS Method Protocol
This method offers high sensitivity and selectivity, making it ideal for the quantification of metabolites like this compound at low concentrations in complex biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., Dofetilide-d4 N-oxide).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Positive Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Mass Transitions:
-
This compound: m/z 458.2 → 442.2
-
Internal Standard (Dofetilide-d4 N-oxide): m/z 462.2 → 446.2
-
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
HPLC-UV Method Protocol (Hypothetical Alternative)
While less sensitive and selective than UPLC-MS/MS, HPLC-UV can be used for higher concentration samples where specificity is not a major concern.
1. Sample Preparation:
-
To 500 µL of plasma, add an internal standard.
-
Perform liquid-liquid extraction with 2 mL of methyl tert-butyl ether.
-
Vortex mix for 5 minutes and centrifuge.
-
Transfer the organic layer and evaporate to dryness.
-
Reconstitute in 100 µL of mobile phase.
2. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and phosphate buffer (pH 3.0) in a 40:60 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 230 nm
Mandatory Visualizations
To further elucidate the processes involved in method validation, the following diagrams are provided.
References
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessment of Dofetilide Antibody Cross-Reactivity with Dofetilide N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dofetilide and its Metabolism
Dofetilide is a potent class III antiarrhythmic agent that selectively blocks the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human ether-à-go-go-related gene (hERG).[1][2] This action prolongs the action potential duration and effective refractory period in myocardial tissue, thereby treating atrial fibrillation and flutter.[1][2] Dofetilide is metabolized in the body, with one of the metabolites being Dofetilide N-oxide.[3][4][5] The metabolites of dofetilide are generally considered to be clinically inactive or significantly less potent than the parent compound.[3][5][6]
For the development of accurate immunoassays for dofetilide, it is crucial to characterize the specificity of the antibodies used. A high degree of cross-reactivity with metabolites such as this compound could lead to an overestimation of the concentration of the active parent drug, potentially impacting pharmacokinetic and pharmacodynamic studies.
Quantitative Data Presentation
A competitive enzyme-linked immunosorbent assay (ELISA) is the recommended method for quantifying the cross-reactivity of anti-dofetilide antibodies. The results of such an analysis should be summarized in a table that clearly presents the concentrations of dofetilide and its N-oxide metabolite required to inhibit the binding of a labeled dofetilide conjugate to the antibody by 50% (IC50). Cross-reactivity is then calculated as a percentage relative to dofetilide.
Table 1: Hypothetical Cross-Reactivity Data for Anti-Dofetilide Antibody
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Dofetilide | 15 | 100% |
| This compound | >1000 | <1.5% |
% Cross-Reactivity = (IC50 of Dofetilide / IC50 of this compound) x 100
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a step-by-step guide for determining the cross-reactivity of an anti-dofetilide antibody with this compound.
Materials:
-
Anti-dofetilide antibody
-
Dofetilide standard
-
This compound
-
Dofetilide-enzyme conjugate (e.g., dofetilide-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well microtiter plate with the anti-dofetilide antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of dofetilide and this compound standards in assay buffer.
-
To separate wells, add a fixed concentration of the dofetilide-enzyme conjugate and the varying concentrations of either dofetilide or this compound.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free drug/metabolite and the enzyme-conjugated dofetilide for binding to the antibody.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of dofetilide or cross-reactant in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of dofetilide.
-
Determine the IC50 value for dofetilide and this compound from their respective inhibition curves.
-
Calculate the percent cross-reactivity using the formula provided in the data presentation section.
-
Mandatory Visualizations
Diagram 1: Competitive ELISA Workflow
Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.
Diagram 2: Dofetilide Mechanism of Action
Caption: Dofetilide's mechanism of action via hERG channel blockade.
References
- 1. Dofetilide induced torsade de pointes: Mechanism, risk factors and management strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dofetilide: a new class III antiarrhythmic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. clearsynth.com [clearsynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dofetilide vs. Dofetilide N-oxide: A Comparative Toxicity Analysis
A comprehensive review of the available preclinical data indicates a significantly lower toxicity profile for dofetilide N-oxide, the primary metabolite of the potent Class III antiarrhythmic agent, dofetilide. This guide synthesizes the key findings on their comparative cardiotoxicity and genotoxicity, providing researchers and drug development professionals with a concise overview supported by experimental evidence.
Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical mechanism in cardiac repolarization. This targeted action, while effective in managing atrial fibrillation and flutter, also carries a well-documented risk of proarrhythmia, most notably Torsade de Pointes (TdP). In contrast, its N-oxide metabolite is considered clinically inactive or minimally active, with a potency at least 20-fold lower than the parent compound.[1][2]
Cardiotoxicity Profile
The primary toxicity concern with dofetilide is its dose-dependent prolongation of the QT interval, which can lead to life-threatening ventricular arrhythmias.[3] Preclinical studies have extensively characterized dofetilide's potent inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, the ion channel responsible for the IKr current.
In contrast, this compound exhibits significantly reduced activity at cardiac ion channels. While it has been shown to possess some Class I antiarrhythmic activity (sodium channel blockade), this only occurs at high concentrations.[1] Importantly, this compound does not significantly affect the resting membrane potential or action potential amplitude, underscoring its limited electrophysiological activity compared to dofetilide.[1]
| Compound | Target | IC50 | Key Observation |
| Dofetilide | hERG (IKr) | 7-139 nM[4][5] | Potent and selective blockade leading to significant QT prolongation. |
| This compound | Cardiac Ion Channels | >20-fold higher than dofetilide[1] | Minimal Class III activity; some Class I activity at high concentrations. |
Genotoxicity Assessment
A battery of genotoxicity studies has been conducted on dofetilide to assess its potential to induce genetic mutations or chromosomal damage. These studies are crucial for the overall safety assessment of any pharmaceutical compound.
Dofetilide Genotoxicity Study Results
| Assay | Result |
| Ames Test (Bacterial Reverse Mutation Assay) | Negative |
| In vitro Mouse Lymphoma Assay (MLA) | Negative |
| In vivo Mouse Micronucleus Test | Negative |
The consistent negative findings across these assays indicate that dofetilide is not genotoxic. Given that this compound is a metabolite and dofetilide itself is not genotoxic, it is reasonably anticipated that the N-oxide would also be devoid of genotoxic potential, although specific studies on the metabolite are not extensively reported in the public domain.
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below to facilitate understanding and reproducibility of the findings.
In Vitro hERG Assay (Patch Clamp)
The potency of dofetilide on the hERG channel is typically determined using the whole-cell patch-clamp technique in mammalian cell lines stably expressing the hERG channel (e.g., HEK293 cells).
Ames Test (Bacterial Reverse Mutation Assay)
This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.
In Vitro Mouse Lymphoma Assay (MLA)
The MLA assesses the potential of a substance to induce forward mutations at the thymidine kinase (Tk) locus in L5178Y mouse lymphoma cells.
In Vivo Mouse Micronucleus Test
This in vivo assay detects chromosomal damage by measuring the formation of micronuclei in polychromatic erythrocytes in the bone marrow of treated mice.
Signaling Pathway
The primary mechanism of dofetilide's cardiac toxicity is the blockade of the hERG potassium channel, which disrupts the normal repolarization phase of the cardiac action potential.
Conclusion
The available evidence strongly supports a significantly lower toxicity risk for this compound compared to its parent compound, dofetilide. The minimal in vitro activity of this compound on cardiac ion channels suggests a low potential for cardiotoxicity. Furthermore, the negative results from a comprehensive battery of genotoxicity tests on dofetilide provide a high degree of confidence that neither the parent drug nor its N-oxide metabolite pose a genotoxic risk. This comparative toxicity profile is a critical consideration in the overall safety assessment of dofetilide.
References
- 1. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Electrophysiological Profile: Dofetilide vs. Dofetilide N-oxide - A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo electrophysiological effects of the potent Class III antiarrhythmic agent, dofetilide, and its primary metabolite, dofetilide N-oxide. The data presented herein is crucial for understanding the clinical activity and safety profile of dofetilide, as the electrophysiological activity of its metabolites can contribute to the overall therapeutic and proarrhythmic effects.
Executive Summary
Dofetilide is a highly specific blocker of the rapid component of the delayed rectifier potassium current (IKr), a critical current in cardiac repolarization. This action leads to a prolongation of the action potential duration (APD) and the effective refractory period (ERP) in cardiac tissue, underlying its antiarrhythmic efficacy. In contrast, its metabolite, this compound, exhibits significantly attenuated Class III activity. In vitro studies have demonstrated that this compound is at least 20-fold less potent in blocking the IKr channel compared to the parent compound. Furthermore, this compound displays weak Class I (sodium channel blocking) activity, but only at high concentrations. This suggests that the in vivo electrophysiological effects of dofetilide are predominantly attributable to the parent drug.
Comparative Electrophysiological Data
| Parameter | Dofetilide (In Vivo) | This compound (In Vitro) |
| Primary Mechanism | Selective IKr (rapid delayed rectifier potassium current) blocker[1] | Weak IKr blocker[2] |
| Secondary Mechanism | None reported at therapeutic concentrations | Weak Class I (sodium channel blockade) activity at high concentrations[2] |
| Effect on Action Potential Duration (APD) | Significant, dose-dependent prolongation in atria and ventricles[3][4] | Minimal effect; at least 20-fold less potent than dofetilide[2] |
| Effect on QT Interval | Dose-dependent prolongation[3][5][6][7][8] | Not determined in vivo, but predicted to be minimal due to weak IKr blockade |
| Effect on Effective Refractory Period (ERP) | Significant prolongation in atria and ventricles[9][10][11] | Not determined in vivo, but predicted to be minimal |
| Proarrhythmic Potential | Torsades de Pointes (TdP) associated with excessive QT prolongation[12][13][14] | Not determined in vivo, but considered low due to weak electrophysiological activity |
Experimental Protocols
Detailed methodologies for key in vivo experiments cited in this guide are provided below to facilitate replication and further investigation.
Canine Model of Atrial Fibrillation
-
Objective: To evaluate the efficacy and mechanisms of action of dofetilide in terminating and preventing atrial fibrillation.
-
Animal Model: Open-chest dogs with acute sustained atrial fibrillation induced by rapid atrial pacing.[9][11]
-
Drug Administration: Dofetilide administered intravenously.
-
Electrophysiological Recordings: Mean atrial effective refractory period (ERP), dispersion of ERP, conduction velocity, and wavelength were determined using multipoint right atrial programmed stimulation and activation mapping with a 56-electrode mapping plaque on the right atrial free wall.[9][11]
Anesthetized Canine Model for Hemodynamic and Electrophysiological Assessment
-
Objective: To examine the cardiovascular profile of dofetilide.
-
Animal Model: Halothane-anesthetized, closed-chest dogs.[3]
-
Drug Administration: Dofetilide administered intravenously at doses of 1, 10, or 100 microg/kg over 10 minutes.[3]
-
Measurements: Simultaneous monitoring of hemodynamic parameters (heart rate, cardiac output, left ventricular contraction, blood pressure) and electrophysiological parameters (ventricular repolarization and refractory period).[3]
Conscious Telemetered Canine and Cynomolgus Monkey Models
-
Objective: To assess the cardiovascular effects of dofetilide in conscious animals.
-
Animal Models: Conscious telemetered beagle dogs and cynomolgus monkeys.[8]
-
Drug Administration: Oral administration of dofetilide.[8]
-
Measurements: Continuous monitoring of ECG for QT interval, heart rate, and other cardiovascular parameters.[8]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of dofetilide and a typical experimental workflow for its in vivo evaluation.
Caption: Mechanism of action of dofetilide.
Caption: Experimental workflow for in vivo electrophysiological assessment.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a class III antiarrhythmic drug, dofetilide, on the in situ canine heart assessed by the simultaneous monitoring of hemodynamic and electrophysiological parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Class III Antiarrhythmic Effects of Dofetilide in Rabbit Atrial Myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azimilide and dofetilide produce similar electrophysiological and proarrhythmic effects in a canine model of Torsade de Pointes arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dofetilide, a class III antiarrhythmic drug, on various ventricular arrhythmias in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Influence of dofetilide on QT-interval duration and dispersion at various heart rates during exercise in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cardiovascular and pharmacokinetic profile of dofetilide in conscious telemetered beagle dogs and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiologic Effects of the New Class III Antiarrhythmic Drug Dofetilide in an Experimental Canine Model of Pacing-induced Atrial Fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of dofetilide, amiodarone, and class lc drugs on left and right atrial refractoriness and left atrial vulnerability in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Dofetilide-induced long QT and torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dofetilide‐Induced Long QT and Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of Dofetilide N-oxide as a reliable marker of dofetilide metabolism
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dofetilide N-oxide as a potential marker for dofetilide metabolism. This document synthesizes available experimental data and outlines methodologies to assess its viability against other metabolic indicators.
Dofetilide, a potent class III antiarrhythmic agent, is primarily eliminated unchanged through renal excretion. However, a portion of the drug, estimated to be around 20-30%, is metabolized in the liver, predominantly by the cytochrome P450 3A4 (CYP3A4) enzyme.[1] This metabolic pathway leads to the formation of several inactive metabolites, including this compound through N-oxidation and other products via N-dealkylation.[2][3] The validation of a reliable biomarker for this metabolic component is crucial for understanding the drug's pharmacokinetics, particularly in populations with varying CYP3A4 activity or in the context of drug-drug interactions.
While this compound is a known metabolite, its utility as a definitive marker for dofetilide metabolism is not well-established in the scientific literature. In contrast, the N-dealkylation pathway has shown a direct correlation with CYP3A4 activity in in vitro studies.[1] This guide will explore the current evidence for this compound and compare it with the more substantiated N-dealkylation pathway as a potential indicator of dofetilide's metabolic fate.
Comparative Analysis of Metabolic Markers
The assessment of a reliable marker for dofetilide metabolism hinges on its correlation with enzyme activity and overall drug clearance. The following table summarizes the key quantitative data available for potential markers.
| Marker | Correlation with CYP3A4 Activity | Supporting Data | Limitations |
| This compound | Inferred, but not directly quantified in published studies. | Formation is known to be a metabolic route.[2] | Lack of direct correlation studies with dofetilide pharmacokinetics or CYP3A4 activity. Considered a minor metabolite. |
| N-desmethyl-dofetilide (N-dealkylation product) | High Correlation (r = 0.903) in human liver microsomes.[1] | In vitro studies demonstrate a strong relationship between the rate of N-demethylation and CYP3A4 activity.[1] | In vivo data directly correlating this metabolite with dofetilide clearance in clinical settings is limited. |
| Parent Drug (Dofetilide) Clearance | Indirectly reflects metabolism, but primarily influenced by renal function. | Extensive pharmacokinetic data available.[4] | Does not specifically isolate the metabolic component from the predominant renal clearance. |
Experimental Protocols
In Vitro Metabolism of Dofetilide in Human Liver Microsomes
This protocol is designed to determine the kinetics of dofetilide metabolism and the formation of its metabolites, including this compound and N-desmethyl-dofetilide.
Materials:
-
Human liver microsomes (pooled)
-
Dofetilide
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Incubator/water bath (37°C)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of dofetilide in a suitable solvent (e.g., DMSO, methanol). Pre-warm the potassium phosphate buffer and NADPH regenerating system to 37°C.
-
Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration typically 0.2-0.5 mg/mL), potassium phosphate buffer, and the NADPH regenerating system.
-
Initiation of Reaction: Add dofetilide to the incubation mixture to initiate the metabolic reaction. The final concentration of dofetilide should cover a range to determine kinetic parameters (e.g., 1-100 µM).
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentrations of dofetilide and its metabolites using a validated LC-MS/MS method.
LC-MS/MS Method for Quantification of Dofetilide and Metabolites
This method provides a general framework for the simultaneous quantification of dofetilide, this compound, and N-desmethyl-dofetilide in plasma or microsomal incubation samples.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient starting with a low percentage of Mobile Phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for dofetilide, this compound, N-desmethyl-dofetilide, and the internal standard. These transitions need to be optimized for each analyte.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Analysis:
-
Construct calibration curves for each analyte using known concentrations of standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved, the following diagrams illustrate the metabolic pathway of dofetilide and a typical experimental workflow for its in vitro metabolism analysis.
Metabolic pathway of dofetilide.
References
- 1. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DailyMed - DOFETILIDE 0.125MG capsule DOFETILIDE 0.25MG capsule DOFETILIDE 0.5MG capsule [dailymed.nlm.nih.gov]
- 4. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Species Differences in the Metabolic Transformation of Dofetilide to Dofetilide N-oxide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-specific metabolism of the antiarrhythmic drug dofetilide, with a focus on its conversion to the N-oxide metabolite. Understanding these differences is crucial for the accurate extrapolation of preclinical safety and efficacy data to human clinical outcomes. This document summarizes quantitative data, details experimental protocols, and visualizes key metabolic pathways and workflows to support research and development in this area.
Executive Summary
Dofetilide, a potent class III antiarrhythmic agent, undergoes metabolic clearance in addition to renal excretion. The primary metabolic pathways involve N-dealkylation, predominantly mediated by cytochrome P450 (CYP) 3A4, and N-oxidation. While the overall oxidative metabolism of dofetilide shows significant species differences, with rodents exhibiting higher clearance than dogs and humans, specific data on the N-oxidation pathway is less abundant. This guide collates available information to highlight these species-specific metabolic profiles, particularly concerning the formation of dofetilide N-oxide.
Comparative Metabolism of Dofetilide
In vitro studies utilizing liver microsomes have established a general trend in the rate of overall oxidative metabolism of dofetilide across different species. The metabolic clearance follows the order: male rat > female rat > dog > human[1]. Metabolites identified in urine across species, including humans, dogs, rats, and mice, are primarily formed through N-oxidation or N-dealkylation of the tertiary nitrogen atom[2]. In humans, while N-dealkylation by CYP3A4 is a notable route, dofetilide exhibits a low affinity for this enzyme[1]. N-oxidation represents another key metabolic transformation.
Quantitative Analysis of Dofetilide Metabolism
While specific kinetic parameters (Vmax and Km) for the formation of this compound are not extensively published across all species, the available data on overall metabolism provides insights into species-dependent variations.
| Species | Key Metabolic Pathways | Noteworthy Observations |
| Human | N-dealkylation (CYP3A4), N-oxidation | Low metabolic clearance contributes to high oral bioavailability[2]. Dofetilide has a low affinity for CYP3A4[1]. |
| Monkey | N-dealkylation, N-oxidation | Data on specific rates of N-oxidation is limited in publicly available literature. |
| Dog | N-dealkylation, N-oxidation | Metabolic clearance is higher than in humans but lower than in rodents[2]. |
| Rat | N-dealkylation, N-oxidation | Exhibits the highest rate of oxidative metabolism among the species tested[1]. |
| Mouse | N-dealkylation, N-oxidation | High plasma clearance results in a short half-life[2]. |
Enzymatic Pathways of Dofetilide N-oxidation
The formation of N-oxide metabolites can be catalyzed by both cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). While CYP3A4 is implicated in the N-dealkylation of dofetilide, the specific enzymes responsible for its N-oxidation across different species require further elucidation. The relative contribution of CYPs and FMOs to this pathway can vary significantly between species, impacting the metabolic profile and potential for drug-drug interactions.
Experimental Protocols
To facilitate further research, this section outlines a generalized protocol for a comparative in vitro study of dofetilide N-oxidation using liver microsomes from different species.
Objective
To determine and compare the kinetics of this compound formation in liver microsomes from humans, monkeys, dogs, rats, and mice.
Materials
-
Dofetilide
-
This compound standard
-
Pooled liver microsomes from human, monkey, dog, rat, and mouse (commercially available)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system
Incubation Procedure
-
Preparation of Incubation Mixtures: Prepare incubation mixtures in potassium phosphate buffer (pH 7.4) containing liver microsomes (final protein concentration typically 0.5-1 mg/mL) and dofetilide at various concentrations (e.g., 0.1 to 100 µM).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure linear formation of the metabolite.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Monitor the parent and product ion transitions for dofetilide and this compound. A published method for dofetilide quantification used transitions of m/z 442.2 → 407.2[3]. The transition for this compound would need to be optimized.
-
Quantification: Quantify the amount of this compound formed using a standard curve prepared with the authentic standard.
Data Analysis
-
Calculate the rate of formation of this compound (pmol/min/mg protein).
-
Determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis-Menten constant), by fitting the rate of formation at different substrate concentrations to the Michaelis-Menten equation.
Conclusion
Significant species differences exist in the overall metabolism of dofetilide. While N-dealkylation by CYP3A4 is a known pathway, the N-oxidation of dofetilide and the specific enzymes involved across preclinical species and humans warrant further detailed investigation. The provided experimental protocol offers a framework for conducting such comparative studies. A thorough understanding of these species-specific metabolic pathways is essential for the successful development and safe clinical application of dofetilide and other xenobiotics. Future studies should focus on generating quantitative kinetic data for this compound formation in various species and identifying the specific CYP and FMO isoforms responsible for this metabolic transformation.
References
- 1. Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different analytical platforms for Dofetilide N-oxide analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical platforms for the quantitative analysis of Dofetilide N-oxide, a key metabolite of the antiarrhythmic drug dofetilide. Understanding the metabolic fate of dofetilide is crucial for comprehensive pharmacokinetic and drug safety assessments. This document offers a head-to-head comparison of various sample preparation and analytical techniques, supported by established experimental principles, to aid researchers in selecting the most appropriate method for their specific needs.
Dofetilide undergoes metabolism in the liver, primarily through the cytochrome P450 (CYP) 3A4 isoenzyme, to form metabolites via N-dealkylation and N-oxidation.[1][2] this compound is one of these identified metabolites.[3][4] While generally considered to have significantly less pharmacological activity than the parent compound, accurate quantification of this compound is essential for a complete understanding of dofetilide's disposition.[2]
Data Presentation: Comparison of Analytical Platforms
The selection of an appropriate analytical platform is a critical decision that impacts sensitivity, throughput, and cost. Below is a comparative summary of common sample preparation techniques and liquid chromatography-tandem mass spectrometry (LC-MS/MS) systems for this compound analysis.
Table 1: Comparison of Sample Preparation Techniques
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal by denaturation with an organic solvent (e.g., acetonitrile, methanol). | Partitioning of the analyte between two immiscible liquid phases. | Analyte is retained on a solid sorbent and eluted with a solvent. |
| Selectivity | Low | Moderate | High |
| Recovery | Generally high, but can be variable for polar metabolites. | Can be optimized for high recovery, but may be lower for highly polar N-oxides. | High, with appropriate sorbent and solvent selection. |
| Matrix Effect | High potential for ion suppression/enhancement. | Moderate, cleaner extracts than PPT. | Low, provides the cleanest extracts. |
| Throughput | High, easily automated. | Moderate, can be automated but is more complex. | Moderate to high, amenable to 96-well plate automation. |
| Cost | Low | Low to moderate | High |
| Recommendation for this compound | A good initial approach, especially with acetonitrile, which has been shown to be efficient for N-oxide analysis.[5] | May require significant method development to optimize partitioning for the polar N-oxide. | The most robust method for minimizing matrix effects and achieving the lowest limits of quantification. |
Table 2: Comparison of LC-MS/MS Platforms
| Feature | UPLC-Triple Quadrupole (QqQ) MS | UPLC-Quadrupole Time-of-Flight (QTOF) MS |
| Primary Application | Targeted quantification. | Qualitative and quantitative analysis, metabolite identification. |
| Sensitivity | Excellent, ideal for low-level quantification. | Very good, approaching QqQ for quantification in modern instruments. |
| Selectivity | High, using Multiple Reaction Monitoring (MRM). | High, with high-resolution mass measurement. |
| Linear Dynamic Range | Wide | Moderate to wide |
| Throughput | High | Moderate |
| Cost | Moderate to high | High |
| Recommendation for this compound | The gold standard for routine, high-throughput quantification in regulated bioanalysis. | Valuable for initial metabolite identification studies and can be used for quantification. |
Mandatory Visualization
Dofetilide Metabolic Pathway
Caption: Metabolic conversion of Dofetilide to this compound mediated by the CYP3A4 enzyme.
General Bioanalytical Workflow
Caption: A typical workflow for the bioanalysis of this compound from biological matrices.
Experimental Protocols
The following is a representative experimental protocol for the analysis of this compound in human plasma using UPLC-MS/MS. This protocol is based on established methods for dofetilide and best practices for polar metabolite analysis.[6][7]
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A).
-
Vortex and transfer to an autosampler vial for injection.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high aqueous percentage (e.g., 95% A) and ramp up to a high organic percentage (e.g., 95% B) over a few minutes to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 5500 or Waters Xevo TQ-S) is recommended.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined by infusion and optimization.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and internal standard.
-
Linearity: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response (r² > 0.99).
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: Assessment of the ion suppression or enhancement from the biological matrix.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).
By carefully considering the information presented in this guide, researchers can select and develop a robust and reliable analytical method for the accurate quantification of this compound, thereby supporting comprehensive drug development programs.
References
- 1. Dofetilide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Significance of metabolism in the disposition and action of the antidysrhythmic drug, dofetilide. In vitro studies and correlation with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dofetilide Capsules [dailymed.nlm.nih.gov]
- 4. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. altasciences.com [altasciences.com]
- 6. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UPLC-MS/MS analytical method for dofetilide in mouse plasma and urine, and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Dofetilide N-oxide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of dofetilide N-oxide, a metabolite of the antiarrhythmic agent dofetilide. The procedures outlined below are based on available safety data and general principles of hazardous waste management.
Hazard Profile of this compound and Dofetilide
This compound is a chemical for research use and possesses several hazardous properties. It is harmful if swallowed or if it comes into contact with skin, can cause serious eye irritation, and is suspected of damaging fertility or the unborn child. The parent compound, dofetilide, is known to be toxic to aquatic life with long-lasting effects.[1][2] Given these hazards, this compound should be handled as a hazardous substance.
| Hazard Statement | This compound | Dofetilide |
| Acute Oral Toxicity | Harmful if swallowed | Harmful if swallowed[1][3] |
| Acute Dermal Toxicity | Harmful in contact with skin | May be harmful by skin absorption[3] |
| Eye Irritation | Causes serious eye irritation | May cause eye irritation[3] |
| Reproductive Toxicity | May damage fertility or the unborn child | May damage fertility or the unborn child[1][3] |
| Aquatic Toxicity | No specific data available | Toxic to aquatic life with long lasting effects[1][2] |
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] These regulations provide a framework for the management of hazardous waste from its generation to its final disposal.[4] For healthcare facilities, the EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals, prohibiting their disposal via flushing.[5] While this compound is a research chemical, the principles of proper hazardous waste disposal should be applied.
Step-by-Step Disposal Procedure for this compound
Given the hazardous nature of this compound and its parent compound, it is prudent to manage it as a hazardous chemical waste. The following steps provide a clear protocol for its disposal.
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.[6]
2. Containment:
-
Keep the waste this compound in its original container or a compatible, properly sealed, and clearly labeled waste container.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed.
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard pictograms (e.g., health hazard, exclamation mark).
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[7] Improper disposal can lead to environmental contamination.[7]
-
Arrange for disposal through a licensed hazardous waste disposal company. These companies are equipped to handle and transport chemical waste in accordance with EPA and local regulations.
-
The recommended method of disposal for hazardous pharmaceutical waste is incineration at a permitted facility.[5] This method is designed to destroy the chemical structure and minimize environmental release.[2]
-
Maintain all records of waste manifests and disposal certificates provided by the disposal company.
There are no specific experimental protocols for the neutralization of this compound readily available. Therefore, professional disposal through a certified vendor is the safest and most compliant method.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for this compound Disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Dofetilide N-oxide
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dofetilide N-oxide. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a substance that requires careful handling due to its potential health hazards.[1] It is classified as a reproductive toxin, may cause damage to fertility or an unborn child, and is harmful if swallowed or in contact with skin.[1] It can also cause serious eye irritation.[1] The toxicological properties of similar compounds have not been exhaustively investigated, warranting a cautious approach.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure. Engineering controls, such as process enclosures and local exhaust ventilation, should be the primary means of controlling airborne levels.[2][3]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Specification | Standard Examples |
| Hand Protection | Impervious gloves | Must meet EN374 or ASTM F1001 standards.[4] |
| Eye Protection | Safety glasses or goggles | Must meet EN166 or ANSI Z87.1 standards.[4] |
| Skin and Body | Impervious disposable protective clothing | Must meet EN13982 or ANSI 103 standards.[4] |
| Respiratory | Appropriate respirator with a sufficient protection factor if the Occupational Exposure Limit (OEL) is exceeded. | Particulate respirator with a full mask, P3 filter. Must meet EN136, EN143, or ASTM F2704-10 standards.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.
Preparation and Handling:
-
Obtain Special Instructions: Before use, ensure you have read and understood all safety precautions.[1][2]
-
Minimize Dust Generation: Handle the compound in a way that minimizes the creation of dust and its accumulation.[3][4]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[3][4] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[2]
-
Use Appropriate PPE: Wear the recommended personal protective equipment as detailed in Table 1.[4]
-
Ventilation: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][3] Keep away from food, beverages, and feed.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Follow the storage instructions provided on the product insert.[1][2]
Emergency and Disposal Protocols
Accidental Release or Spill:
In the event of a spill, cleanup operations should only be performed by trained personnel.[3][4]
-
Evacuate: Non-essential personnel should be evacuated from the affected area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For dry spills, collect the material using a method that avoids dust generation, such as a damp cloth or a filtered vacuum.[4]
-
Cleanup: Clean the spill area thoroughly.
-
Personal Protection: Personnel involved in the cleanup must wear appropriate PPE.[4]
First Aid Measures:
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Instructions |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell.[2] Rinse mouth.[2] Do NOT induce vomiting unless directed by medical personnel.[2] |
| In Case of Skin Contact | Immediately wash the skin with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing and wash it before reuse.[2] |
| In Case of Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2] |
| If Inhaled | Remove to fresh air.[2] If not breathing, give artificial respiration or oxygen by trained personnel.[2] Get immediate medical attention.[2] |
Symptoms of poisoning may be delayed for several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[5]
Disposal Plan:
Dispose of this compound and any contaminated materials as hazardous waste.
-
Containment: Place waste in an appropriately labeled, sealed container for disposal.[3][4]
-
Regulations: All disposal practices must be in accordance with local, state, and federal regulations.
-
Environmental Protection: Avoid release into the environment.[3][4] Do not allow the substance to enter sewers or surface/ground water.[1][5]
Quantitative Health and Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, the OEL for the parent compound, Dofetilide, can be used as a conservative reference point.
Table 3: Occupational Exposure Limit for Dofetilide
| Substance | OEL - TWA (8-hour) | Source |
| Dofetilide | 2 µg/m³ | Pfizer |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Dofetilide | C19H27N3O5S2 | CID 71329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 4. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
